molecular formula C4H8O3 B1599618 2-Hydroxyisobutyric acid-d6 CAS No. 40662-45-1

2-Hydroxyisobutyric acid-d6

Katalognummer: B1599618
CAS-Nummer: 40662-45-1
Molekulargewicht: 110.14 g/mol
InChI-Schlüssel: BWLBGMIXKSTLSX-WFGJKAKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Hydroxyisobutyric acid-d6 is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 110.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLBGMIXKSTLSX-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440609
Record name 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40662-45-1
Record name 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxyisobutyric acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisobutyric acid-d6 (2-HIBA-d6) is the deuterated form of 2-hydroxyisobutyric acid, an endogenous metabolite. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, makes 2-HIBA-d6 a valuable tool in metabolic research, particularly as an internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.[1] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological relevance of this compound.

Core Chemical and Physical Properties

This compound shares similar chemical and physical properties with its non-deuterated analog. The primary difference lies in its molecular weight due to the presence of six deuterium atoms. The properties of both compounds are summarized below for comparison.

PropertyThis compound2-Hydroxyisobutyric acid
Synonyms Acetonic acid-d6, 2-HIBA-d6, 2-Methyllactic acid-d6[2]Acetonic acid, 2-HIBA, 2-Methyllactic acid, α-Hydroxyisobutyric acid[3]
Molecular Formula C₄H₂D₆O₃[2]C₄H₈O₃[3]
Molecular Weight 110.1 g/mol [2]104.105 g·mol⁻¹[3]
CAS Number 40662-45-1[2]594-61-6[3]
Appearance Solid[2]White solid[3]
Melting Point Not specified, expected to be similar to the non-deuterated form.82.5 °C[3]
Boiling Point Not specified, expected to be similar to the non-deuterated form.212 °C[3]
Solubility DMSO: ≥10 mg/mL, Ethanol: 1-10 mg/mL, PBS (pH 7.2): 1-10 mg/mL[2]Soluble in water, ether, and alcohol.
Purity ≥99% deuterated forms (d₁-d₆)[2]Not applicable
Stability Stable for ≥ 4 years when stored at -20°C.[2]Stable under normal conditions.

Experimental Protocols

Synthesis of this compound

Methodology adapted from general protocols for deuteration of carboxylic acids: [4][5][6][7][8]

  • Starting Material: A potential starting material could be a derivative of 2-hydroxyisobutyric acid where the methyl hydrogens are more readily exchanged, or a precursor molecule that can be converted to 2-hydroxyisobutyric acid after deuteration. A common method for α-deuteration is the treatment of a carboxylic acid with a strong base in the presence of D₂O.

  • Reaction Conditions: The carboxylic acid is dissolved in a suitable solvent, and a strong base (e.g., sodium deuteroxide in D₂O) is added. The reaction mixture is then heated to facilitate the H/D exchange. The temperature and reaction time would need to be optimized for this specific compound.

  • Work-up and Purification: After the reaction is complete, the mixture is acidified with a deuterated acid (e.g., DCl in D₂O) and the product is extracted with an organic solvent. The solvent is then evaporated, and the resulting crude product can be purified by recrystallization or chromatography.

  • Characterization: The final product is characterized by NMR and mass spectrometry to confirm the structure and determine the degree of deuteration.

Quantification by Mass Spectrometry

This compound is primarily used as an internal standard for the accurate quantification of endogenous 2-hydroxyisobutyric acid in biological samples by GC-MS or LC-MS/MS.[1]

  • Sample Collection: Collect a urine sample.

  • Internal Standard Spiking: To a 200 µL aliquot of urine, add a known amount of this compound solution.

  • pH Adjustment and Extraction: Acidify the sample with HCl to a pH below 2. Saturate the solution with sodium chloride. Extract the organic acids with ethyl acetate.

  • Derivatization: Evaporate the ethyl acetate extract to dryness under a stream of nitrogen. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the organic acids into their more volatile trimethylsilyl (TMS) derivatives.

  • Incubation: Heat the sample at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Analysis: The derivatized sample is then ready for injection into the GC-MS system.

  • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) or full scan mode.

  • Quantification: The concentration of 2-hydroxyisobutyric acid is determined by comparing the peak area of its characteristic ions to the peak area of the corresponding ions from the this compound internal standard.

  • Liquid Chromatograph: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid to improve peak shape.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both 2-hydroxyisobutyric acid and its deuterated internal standard to ensure high selectivity and sensitivity.

  • Quantification: Similar to GC-MS, the ratio of the peak area of the analyte to the internal standard is used for quantification.

Biological Significance and Signaling Pathways

2-Hydroxyisobutyric acid is increasingly recognized for its role in various metabolic processes and its association with several health conditions.[9][10] Its deuterated form is instrumental in studies investigating these roles.

Involvement in Mitochondrial Function

Recent studies have highlighted the protective effect of 2-hydroxyisobutyric acid on mitochondria. It has been shown to improve mitochondrial respiratory chain homeostasis, particularly by targeting the MT-ND3 subunit of Complex I.[11][12] This suggests a potential therapeutic role in conditions associated with mitochondrial dysfunction.

Mitochondrial_Respiratory_Chain cluster_Mitochondrion Mitochondrion 2_HIBA 2-Hydroxyisobutyric Acid MT_ND3 MT-ND3 (Complex I Subunit) 2_HIBA->MT_ND3 Binds to Complex_I Complex I MT_ND3->Complex_I Component of ETC Electron Transport Chain Complex_I->ETC Initiates ROS_Reduction Reduced ROS Complex_I->ROS_Reduction Leads to ATP_Production ATP Production ETC->ATP_Production Drives

Caption: 2-HIBA's interaction with the mitochondrial respiratory chain.

Insulin/IGF-1 Signaling Pathway

2-Hydroxyisobutyric acid has been implicated in the modulation of the Insulin/IGF-1 signaling pathway. This pathway is crucial for cell growth, proliferation, and metabolism. Dysregulation of this pathway is associated with conditions like diabetes and cancer.[13][14][15][16][17]

Insulin_IGF1_Signaling Insulin_IGF1 Insulin / IGF-1 Receptor Insulin/IGF-1 Receptor Insulin_IGF1->Receptor PI3K PI3K Receptor->PI3K AKT Akt/PKB PI3K->AKT FOXO FOXO AKT->FOXO Cell_Growth Cell Growth & Survival FOXO->Cell_Growth 2_HIBA 2-Hydroxyisobutyric Acid 2_HIBA->AKT Modulates

Caption: Modulation of the Insulin/IGF-1 signaling pathway by 2-HIBA.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[18][19][20][21][22] 2-Hydroxyisobutyric acid may influence this pathway, thereby affecting cellular stress responses.

p38_MAPK_Signaling Stress_Signal Cellular Stress MAP3K MAP3K (e.g., ASK1, TAK1) Stress_Signal->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, p53) p38_MAPK->Transcription_Factors Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest Transcription_Factors->Cellular_Response 2_HIBA 2-Hydroxyisobutyric Acid 2_HIBA->p38_MAPK Influences

Caption: Influence of 2-HIBA on the p38 MAPK signaling pathway.

Conclusion

This compound is an indispensable tool for researchers in the fields of metabolomics, drug development, and clinical diagnostics. Its use as an internal standard enables precise and accurate quantification of its endogenous counterpart, facilitating a deeper understanding of the biological roles of 2-hydroxyisobutyric acid in health and disease. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists working with this important deuterated compound.

References

A Technical Guide to the Synthesis and Isotopic Purity of 2-Hydroxyisobutyric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 2-Hydroxyisobutyric acid-d6 (2-HIBA-d6). This deuterated analog of 2-hydroxyisobutyric acid is a valuable internal standard for mass spectrometry-based quantitative analysis of its non-labeled counterpart, a metabolite of interest in various physiological and pathological states.

Introduction

2-Hydroxyisobutyric acid is a metabolite that has garnered increasing interest in biomedical research. Altered levels of this organic acid have been associated with various metabolic disorders. Accurate quantification of 2-hydroxyisobutyric acid in biological matrices is crucial for understanding its physiological role. Stable isotope-labeled internal standards, such as this compound, are essential for achieving high accuracy and precision in quantitative mass spectrometry assays. This guide details a probable synthesis route for this compound and outlines the analytical methods for determining its isotopic purity.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from acetone-d6. This method is analogous to the well-established synthesis of the non-deuterated compound from acetone.

Step 1: Formation of Acetone Cyanohydrin-d6

The first step involves the nucleophilic addition of a cyanide ion to the carbonyl group of acetone-d6. This reaction is typically base-catalyzed.

Step 2: Hydrolysis of Acetone Cyanohydrin-d6

The second step is the hydrolysis of the nitrile group of acetone cyanohydrin-d6 to a carboxylic acid. This is typically achieved under acidic or basic conditions.

A proposed logical workflow for the synthesis is presented below.

G cluster_synthesis Synthesis of this compound Acetone_d6 Acetone-d6 Acetone_Cyanohydrin_d6 Acetone Cyanohydrin-d6 Acetone_d6->Acetone_Cyanohydrin_d6 Nucleophilic Addition Cyanide Cyanide Source (e.g., KCN) Cyanide->Acetone_Cyanohydrin_d6 Hydrolysis Acid or Base Hydrolysis Acetone_Cyanohydrin_d6->Hydrolysis HIBA_d6 This compound Hydrolysis->HIBA_d6

Caption: Proposed synthesis of this compound.

Isotopic Purity

The isotopic purity of this compound is a critical parameter, as it directly impacts its performance as an internal standard. Commercially available standards often report high levels of deuteration.

ParameterValueSource
Isotopic Purity≥99% deuterated forms (d1-d6)Cayman Chemical[1]

Experimental Protocols

The following are proposed experimental protocols for the synthesis and analysis of this compound, based on established chemical principles and analytical methods for similar compounds.

Proposed Synthesis of this compound

Materials:

  • Acetone-d6

  • Potassium cyanide (KCN)

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Formation of Acetone Cyanohydrin-d6: In a well-ventilated fume hood, a solution of potassium cyanide in water is slowly added to a stirred solution of acetone-d6 in water, cooled in an ice bath. The reaction mixture is kept stirring at a low temperature to control the exothermic reaction.

  • Acidification: After the reaction is complete, the mixture is carefully acidified with sulfuric acid to neutralize the excess base and initiate the hydrolysis of the cyanohydrin.

  • Hydrolysis: The acidified mixture is then heated under reflux to facilitate the complete hydrolysis of the nitrile group to a carboxylic acid.

  • Extraction: After cooling, the aqueous solution is extracted with diethyl ether.

  • Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification: The crude product can be further purified by recrystallization or chromatography.

Isotopic Purity Analysis by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for determining the isotopic purity of this compound.

1. Sample Preparation and Derivatization (for GC-MS):

To increase volatility for GC-MS analysis, this compound needs to be derivatized. A common method is silylation.

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine.

  • Procedure:

    • A small amount of the this compound sample is dissolved in pyridine.

    • An excess of BSTFA with 1% TMCS is added.

    • The mixture is heated to ensure complete derivatization.

2. GC-MS Analysis:

  • GC Column: A non-polar or medium-polarity capillary column is suitable.

  • Oven Program: A temperature gradient is used to ensure good separation.

  • MS Detection: The mass spectrometer is operated in full-scan mode to obtain the mass spectra of the derivatized analyte.

3. LC-MS/MS Analysis:

Direct analysis of this compound without derivatization is possible with LC-MS/MS.

  • LC Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is a common mobile phase.

  • MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

4. Data Analysis:

The isotopic distribution of the molecular ion or a characteristic fragment ion is analyzed. The percentage of the d6-labeled compound is calculated by comparing the peak areas of the different isotopic species (d0 to d6), after correcting for the natural isotopic abundance of all elements in the molecule.

Quantitative Analysis Workflow

This compound is primarily used as an internal standard in quantitative analytical workflows. The following diagram illustrates a typical workflow.

G cluster_workflow Quantitative Analysis Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with 2-HIBA-d6 (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Quantification Quantification of 2-HIBA Analysis->Quantification

Caption: Workflow for quantification using an internal standard.

Conclusion

This technical guide provides a foundational understanding of the synthesis and isotopic purity assessment of this compound. The presented synthesis route offers a viable method for its preparation, and the outlined analytical protocols provide a robust framework for its characterization. The high isotopic purity of this compound makes it an excellent internal standard for accurate and precise quantification of endogenous 2-hydroxyisobutyric acid in complex biological matrices, thereby supporting further research into its role in health and disease.

References

The Role of 2-Hydroxyisobutyric Acid-d6 in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative bioanalysis, stable isotope-labeled internal standards are indispensable for achieving the accuracy and precision required for robust analytical methods. 2-Hydroxyisobutyric acid-d6 (d6-2-HIBA) serves as the gold-standard internal standard for the quantification of its endogenous counterpart, 2-hydroxyisobutyric acid (2-HIBA), a metabolite of growing interest in various fields of biomedical research. This technical guide provides an in-depth overview of the application of d6-2-HIBA, including detailed experimental protocols, quantitative data, and the biological context of 2-HIBA's role in cellular signaling pathways.

2-HIBA is an endogenous metabolite that has been implicated in metabolic disorders, including obesity, hepatic steatosis, and diabetes.[1][2] Its role as a signaling molecule is an active area of investigation, with studies demonstrating its effects on lifespan, stress resistance, and lipid metabolism.[3][4] Accurate quantification of 2-HIBA in biological matrices is therefore crucial for understanding its physiological and pathophysiological significance. The use of d6-2-HIBA in isotope dilution mass spectrometry allows for the correction of variability during sample preparation and analysis, ensuring high-quality data.[1]

Core Application: Internal Standard in Mass Spectrometry

This compound is primarily used as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), for the precise measurement of 2-HIBA in biological samples like plasma, urine, and cell culture media.[1]

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle behind using a deuterated internal standard is that it is chemically identical to the analyte of interest, but with a different mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they are chemically identical, the deuterated standard and the native analyte exhibit the same behavior during sample extraction, chromatography, and ionization. Therefore, any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.

Data Presentation: Quantitative Method Performance

The following tables summarize typical quantitative performance data for an LC-MS/MS method for the analysis of 2-hydroxyisobutyric acid in human plasma using this compound as an internal standard.

ParameterTypical Value
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)0.045 µg/mL
Intra-run Precision (%CV)< 5.5%
Inter-run Precision (%CV)< 5.8%
Accuracy (% Recovery)96.3% - 103%
Reference [5]

Table 1: Representative Bioanalytical Method Validation Data. Data is illustrative and based on methods for similar small organic acids.

Analyte / Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Hydroxyisobutyric acid103.059.011
This compound109.061.0Optimal value to be determined empirically

Table 2: Proposed Multiple Reaction Monitoring (MRM) Transitions for LC-MS/MS Analysis. The precursor ion for 2-HIBA is based on its quantitated m/z of 103.04.[6] The product ion is inferred from the fragmentation of similar molecules like 3-hydroxybutyric acid (103.0 -> 59.0).[7] The precursor for the d6 variant is based on the addition of 6 mass units, and the product ion is inferred from the fragmentation of deuterated GHB (109 -> 61).[8]

Experimental Protocols

Quantitative Analysis of 2-Hydroxyisobutyric Acid in Human Plasma by LC-MS/MS

This protocol describes a typical workflow for the quantification of 2-HIBA in human plasma using d6-2-HIBA as an internal standard.

1. Materials and Reagents

  • 2-Hydroxyisobutyric acid analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (mass spectrometry grade)

  • Human plasma (blank)

2. Preparation of Standards and Internal Standard Working Solution

  • Prepare stock solutions of 2-HIBA and d6-2-HIBA in methanol.

  • Prepare a series of calibration standards by spiking blank human plasma with the 2-HIBA stock solution to achieve a concentration range of approximately 0.05 to 10 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Prepare an internal standard working solution of d6-2-HIBA in methanol at a concentration of 1 µg/mL.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma samples, calibration standards, and QC samples into microcentrifuge tubes.

  • Add 10 µL of the d6-2-HIBA internal standard working solution to each tube (except for blank samples used to assess interference).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.

5. Data Analysis

  • Integrate the peak areas for 2-HIBA and d6-2-HIBA.

  • Calculate the peak area ratio (2-HIBA Area / d6-2-HIBA Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of 2-HIBA in the unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing Plasma Plasma Sample (100 µL) IS Add d6-2-HIBA IS Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Vortex1 Vortex PPT->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC Liquid Chromatography (C18) Reconstitute->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Area Integration Data->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Unknowns Calibration->Quantification cluster_pathways Cellular Response HIBA 2-Hydroxyisobutyric Acid IIS Insulin/IGF-1 Signaling HIBA->IIS p38 p38 MAPK Pathway HIBA->p38 ROS Reduced ROS IIS->ROS p38->ROS Stress Stress Resistance & Lifespan Extension ROS->Stress cluster_lipid Lipid Metabolism Regulation HIBA 2-Hydroxyisobutyric Acid SKN1 SKN-1 / Nrf2 HIBA->SKN1 SBP1 SBP-1 / SREBP HIBA->SBP1 BetaOx β-Oxidation SKN1->BetaOx FattyAcid Fatty Acid Synthesis SBP1->FattyAcid Lipid Altered Lipid Accumulation FattyAcid->Lipid BetaOx->Lipid

References

The Emergence of 2-Hydroxyisobutyric Acid as a Key Biomarker in Metabolic and Mitochondrial Health

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisobutyric acid (2-HIBA), an organic compound with the formula (CH₃)₂C(OH)CO₂H, is a naturally occurring α-hydroxy acid.[1] While structurally similar to lactic acid, 2-HIBA has emerged from relative obscurity to become a significant biomarker in diverse fields of biomedical research.[1] Its discovery as a biomarker is multifaceted, with origins in xenobiotic metabolism, endogenous cellular processes, and, most notably, its intricate connection to metabolic disorders and mitochondrial function. This guide provides a comprehensive overview of the discovery of 2-HIBA as a biomarker, detailing the experimental evidence, underlying signaling pathways, and analytical methodologies crucial for its study.

Discovery of 2-Hydroxyisobutyric Acid as a Biomarker

The recognition of 2-HIBA as a biomarker stems from several distinct areas of investigation: its role as a metabolite of industrial compounds, its association with metabolic diseases, and its function in cellular regulation and mitochondrial health.

Xenobiotic Metabolism

Initially, 2-HIBA was identified as a major metabolite of the gasoline additive methyl tertiary-butyl ether (MTBE).[2][3] This discovery positioned 2-HIBA as a biomarker of exposure to this environmental pollutant.[2][3] Although MTBE has been phased out in many regions, its persistence in the environment means that 2-HIBA levels can still indicate exposure.[2]

Association with Metabolic Diseases

Subsequent research revealed a significant association between elevated urinary levels of 2-HIBA and metabolic disorders such as obesity and hepatic steatosis.[2][4] This finding suggested an endogenous role for 2-HIBA beyond being a simple byproduct of xenobiotic metabolism. Further studies have linked 2-HIBA to conditions involving metabolic stress and insulin resistance, including Type 2 Diabetes Mellitus (T2D), where it may serve as an indicator of impaired glucose metabolism.[2]

Role in Cellular Regulation and Mitochondrial Function

A pivotal discovery in understanding the significance of 2-HIBA was its role as a precursor for 2-hydroxyisobutyryl coenzyme A (2-HIBYL-CoA). This molecule is the donor for a novel post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib).[2] Khib has been identified on a multitude of proteins, including histones, and is implicated in the regulation of metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle.[2] This discovery firmly established 2-HIBA as an important endogenous metabolite with regulatory functions.

More recently, 2-HIBA has been identified as a crucial molecule in maintaining mitochondrial homeostasis. Research has demonstrated its ability to protect mitochondria and improve cognitive dysfunction in diabetic mice by directly binding to the MT-ND3 subunit of Complex I in the mitochondrial respiratory chain.[5][6]

Signaling Pathways and Mechanisms of Action

The biomarker potential of 2-HIBA is intrinsically linked to its involvement in key cellular signaling pathways.

Mitochondrial Respiratory Chain Homeostasis

2-HIBA has been shown to directly interact with the mitochondrial respiratory chain, specifically with NADH dehydrogenase 3 (MT-ND3), a core subunit of Complex I. This interaction helps to maintain the stability of the NAD+/NADH ratio and the overall balance of the mitochondrial respiratory chain, thereby mitigating mitochondrial dysfunction.[5]

Mitochondrial_Pathway 2-HIBA 2-HIBA MT-ND3 (Complex I) MT-ND3 (Complex I) 2-HIBA->MT-ND3 (Complex I) Direct Binding Mitochondrial Respiratory Chain Mitochondrial Respiratory Chain MT-ND3 (Complex I)->Mitochondrial Respiratory Chain Stabilizes Mitochondrial Homeostasis Mitochondrial Homeostasis Mitochondrial Respiratory Chain->Mitochondrial Homeostasis Maintains Cognitive Function Cognitive Function Mitochondrial Homeostasis->Cognitive Function Improves C_elegans_Signaling 2-HIBA 2-HIBA IIS Pathway IIS Pathway 2-HIBA->IIS Pathway p38 MAPK Pathway p38 MAPK Pathway 2-HIBA->p38 MAPK Pathway Oxidative Stress Resistance Oxidative Stress Resistance IIS Pathway->Oxidative Stress Resistance p38 MAPK Pathway->Oxidative Stress Resistance Lifespan Extension Lifespan Extension Oxidative Stress Resistance->Lifespan Extension Experimental_Workflow cluster_GCMS GC-MS Protocol cluster_LCMS LC-MS/MS Protocol Urine Sample Urine Sample Extraction Extraction Urine Sample->Extraction Derivatization (Silylation) Derivatization (Silylation) Extraction->Derivatization (Silylation) GC-MS Analysis GC-MS Analysis Derivatization (Silylation)->GC-MS Analysis Plasma/Serum Sample Plasma/Serum Sample Protein Precipitation Protein Precipitation Plasma/Serum Sample->Protein Precipitation Derivatization (e.g., 3-NPH) Derivatization (e.g., 3-NPH) Protein Precipitation->Derivatization (e.g., 3-NPH) LC-MS/MS Analysis LC-MS/MS Analysis Derivatization (e.g., 3-NPH)->LC-MS/MS Analysis

References

Technical Guide: 2-Hydroxyisobutyric Acid-d6 Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling procedures for 2-Hydroxyisobutyric acid-d6. It is intended to serve as a technical resource for laboratory personnel and professionals in the field of drug development. The information is compiled from various supplier safety data sheets and chemical databases.

Compound Identification and Properties

This compound is the deuterated form of 2-Hydroxyisobutyric acid, commonly used as an internal standard in quantitative analysis by GC- or LC-MS.[1][2] While specific safety data for the deuterated compound is limited, the safety profile is expected to be analogous to its non-deuterated counterpart due to the similarity in their chemical structures.

Table 1: Chemical and Physical Properties

PropertyThis compound2-Hydroxyisobutyric acid
Synonyms Acetonic acid-d6, 2-HIBA-d6, 2-Methyllactic acid-d6[1]alpha-Hydroxyisobutyric acid, 2-Hydroxy-2-methylpropionic acid, 2-Methyllactic acid[3]
CAS Number 40662-45-1[1]594-61-6[3]
Molecular Formula C4H2D6O3[1]C4H8O3[3]
Formula Weight 110.1 g/mol [1]104.10 g/mol [4]
Appearance Solid[1]Off-white solid, crystalline powder[3][5]
Purity ≥99% deuterated forms (d1-d6)[1]>95%[6]
Melting Point Not available77 - 81 °C[3][6]
Boiling Point Not available84 °C @ 1.5 mmHg[3][7]
Vapor Pressure Not available0.00875 mmHg @ 25 °C[3][7]
Solubility DMSO: ≥10 mg/ml, Ethanol: 1-10 mg/ml, PBS (pH 7.2): 1-10 mg/ml[1]Information not readily available
Stability Stable for ≥ 4 years[1]Stable under normal conditions[5]

Hazard Identification and Safety Precautions

Based on the data for 2-Hydroxyisobutyric acid, the deuterated analogue should be handled as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[3][6][8]

Table 2: GHS Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H315: Causes skin irritation.[6][8][9] H318: Causes serious eye damage.[6][8][9] H335: May cause respiratory irritation.[6][8][9]
Precautionary Statements Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][8][9] P264: Wash skin thoroughly after handling.[6][8][9] P271: Use only outdoors or in a well-ventilated area.[6][8][9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8][9] Response: P302 + P352: IF ON SKIN: Wash with plenty of water.[6][8][9] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][8][9] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] P310: Immediately call a POISON CENTER or doctor.[6] P317: Get medical help.[8] P332 + P317: If skin irritation occurs: Get medical help.[8] P362 + P364: Take off contaminated clothing and wash it before reuse.[8][9] Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6][8] P405: Store locked up.[8][9] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[6][8][9]

Experimental Protocols and Handling

General Handling and Storage

Handling:

  • Handle in a well-ventilated place.[8]

  • Wear suitable protective clothing, including gloves and eye/face protection.[8]

  • Avoid contact with skin and eyes.[8]

  • Avoid the formation of dust and aerosols.[8]

  • Use non-sparking tools.[8]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container.[5][8]

  • Keep in a dry, cool, and well-ventilated place.[8]

  • For this compound, long-term storage at -20°C is recommended.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[3][5]

First-Aid Measures
  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[8]

  • In Case of Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[6][8]

  • If Swallowed: Do NOT induce vomiting. Get medical attention.[5][6]

Spill and Exposure Control

In case of a spill, avoid dust formation.[8] Use personal protective equipment, including chemical-impermeable gloves and ensure adequate ventilation.[8] Collect the spilled material and place it in a suitable, closed container for disposal.[5]

Visualized Workflows and Data Relationships

The following diagrams illustrate standard safety workflows and the logical structure of safety data.

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment cluster_emergency Emergency Response Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Review_SDS Review SDS Review_SDS->Assess_Risks Use_Ventilation Use Fume Hood/ Ventilated Area Select_PPE->Use_Ventilation Handle_Reagent Handle Reagent Use_Ventilation->Handle_Reagent Monitor_Experiment Monitor Experiment Handle_Reagent->Monitor_Experiment Spill_Response Spill Response Handle_Reagent->Spill_Response Exposure_Response Exposure Response Handle_Reagent->Exposure_Response Decontaminate Decontaminate Work Area Monitor_Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Store_Reagent Store Reagent Dispose_Waste->Store_Reagent

Caption: General laboratory workflow for the safe handling of chemical reagents.

Safety_Data_Hierarchy cluster_hazards Hazard Identification & Information cluster_handling Safe Handling & Response cluster_other Regulatory & Other Information SDS Safety Data Sheet (SDS) Hazard_ID Hazard Identification SDS->Hazard_ID Handling_Storage Handling and Storage SDS->Handling_Storage Stability_Reactivity Stability and Reactivity SDS->Stability_Reactivity Composition Composition Hazard_ID->Composition Physical_Properties Physical/Chemical Properties Hazard_ID->Physical_Properties Toxicological_Info Toxicological Information Hazard_ID->Toxicological_Info Exposure_Controls Exposure Controls/PPE Handling_Storage->Exposure_Controls First_Aid First-Aid Measures Handling_Storage->First_Aid Fire_Fighting Fire-Fighting Measures Handling_Storage->Fire_Fighting Accidental_Release Accidental Release Handling_Storage->Accidental_Release Disposal Disposal Considerations Stability_Reactivity->Disposal Transport_Info Transport Information Disposal->Transport_Info Regulatory_Info Regulatory Information Transport_Info->Regulatory_Info

Caption: Logical flow of information within a Safety Data Sheet.

References

An In-Depth Technical Guide to the Natural Abundance of 2-Hydroxyisobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisobutyric acid (2-HIBA), a branched-chain hydroxy fatty acid, has emerged from relative obscurity to become a molecule of significant interest in the fields of metabolic disease, epigenetics, and biotechnology. Initially identified as a xenobiotic metabolite resulting from exposure to the gasoline additive methyl tertiary-butyl ether (MTBE), recent research has unveiled its endogenous production and crucial roles in fundamental biological processes. This technical guide provides a comprehensive overview of the natural abundance of 2-HIBA, its physiological and pathological significance, and detailed methodologies for its study.

Natural Abundance of 2-Hydroxyisobutyric Acid

2-HIBA is found across various biological systems, from microorganisms to plants and mammals, including humans. Its concentration can vary significantly depending on the species, tissue, and metabolic state of the organism.

In Humans

In humans, 2-HIBA is a normal constituent of urine and plasma. However, its levels are increasingly recognized as a potential biomarker for several metabolic conditions. Elevated concentrations of 2-HIBA have been consistently observed in the urine of individuals with obesity and hepatic steatosis.[1][2] Furthermore, studies have linked increased urinary 2-HIBA to alcohol consumption and gestational diabetes mellitus.[1][2] While initially considered a byproduct of MTBE exposure, the presence of 2-HIBA in individuals with no known exposure suggests endogenous production pathways.[1][2]

Recent quantitative analysis has provided more specific concentration ranges. In a study comparing subjects with normal glucose tolerance (NGT) and those with Type 2 diabetes (T2D), the median plasma concentration of 2-HIBA was found to be 3.1 µmol/L (interquartile range of 1.9) in the NGT group, while it was significantly higher in the T2D group at 3.8 µmol/L (interquartile range of 2.9).[3]

Biological MatrixOrganism/PopulationConditionConcentration RangeReference(s)
Urine HumanObeseElevated[1][2]
HumanHepatic SteatosisElevated[1][2]
HumanAlcohol ConsumptionElevated[1][2]
HumanGestational DiabetesElevated[1][2]
Plasma HumanNormal Glucose ToleranceMedian: 3.1 µmol/L (IQR: 1.9)[3]
HumanType 2 DiabetesMedian: 3.8 µmol/L (IQR: 2.9)[3]
Urine MouseObese (ob/ob)Higher than lean mice[1]
MouseType 2 DiabeticHigher than control mice[1]
Leaves & Seeds Glycine max (Soybean)HealthyPresent[4][5]
In Other Organisms

2-HIBA has also been identified in the plant kingdom, notably in soybean (Glycine max), where it is present in leaves and seeds.[4][5] In the microbial world, various bacteria can metabolize 2-HIBA. For instance, Aquincola tertiaricarbonis can convert 3-hydroxybutyric acid to 2-HIBA.[6] The biosynthesis and degradation of 2-HIBA in microorganisms are areas of active research, particularly for applications in industrial biotechnology for the production of polymers.[7]

Biological Significance and Signaling Pathways

The discovery of lysine 2-hydroxyisobutyrylation (Khib), a novel post-translational modification (PTM), has placed 2-HIBA at the center of epigenetic regulation. This modification, where a 2-hydroxyisobutyryl group is added to a lysine residue on a protein, is widespread and evolutionarily conserved.

Lysine 2-Hydroxyisobutyrylation (Khib) Signaling Pathway

The Khib modification is dynamically regulated by "writer" and "eraser" enzymes. The histone acetyltransferase p300 has been identified as a primary "writer" that catalyzes the transfer of the 2-hydroxyisobutyryl group from its donor, 2-hydroxyisobutyryl-CoA, to lysine residues on histones and other proteins.[8] This modification has been shown to be associated with active gene transcription. The "erasers" of this mark are certain histone deacetylases (HDACs).

Khib_Signaling_Pathway Metabolism Cellular Metabolism 2HIBA 2-Hydroxyisobutyric Acid Metabolism->2HIBA 2HIB_CoA 2-Hydroxyisobutyryl-CoA 2HIBA->2HIB_CoA p300 p300 (Writer) 2HIB_CoA->p300 Khib Lysine 2-Hydroxyisobutyrylation (Khib) p300->Khib Adds Khib HDACs HDACs (Erasers) Histones Histones / Proteins HDACs->Histones Histones->Khib Khib->HDACs Removes Khib Gene_Expression Gene Expression Khib->Gene_Expression Regulates

Figure 1: Lysine 2-hydroxyisobutyrylation (Khib) signaling pathway.

Modulation of Insulin/IGF-1 Signaling

Studies in the model organism Caenorhabditis elegans have shown that 2-HIBA can extend lifespan and stimulate oxidative stress resistance through the activation of the insulin/IGF-1 signaling (IIS) and p38 MAPK pathways.[1] This suggests a role for 2-HIBA in aging and stress response, further highlighting its importance in cellular homeostasis.

Experimental Protocols

Accurate quantification and functional analysis of 2-HIBA and its associated modifications are crucial for understanding its biological roles. The following sections provide detailed methodologies for key experiments.

Quantification of 2-Hydroxyisobutyric Acid by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the quantification of organic acids, including 2-HIBA, in biological fluids.

1. Sample Preparation (Urine)

  • Normalization: Thaw frozen urine samples at room temperature. To account for variations in urine concentration, normalize the sample volume based on creatinine concentration. For example, use a volume of urine equivalent to 1 µmol of creatinine.[9]

  • Internal Standard: Add a known amount of an appropriate internal standard, such as tropic acid, to each sample.[2]

  • Oximation (for ketoacids): To stabilize ketoacids, treat the sample with hydroxylamine hydrochloride.

  • Acidification and Extraction: Acidify the sample to a pH < 2 with HCl. Extract the organic acids with two portions of ethyl acetate.[10]

  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen.[10]

  • Derivatization: To increase volatility for GC analysis, derivatize the dried residue to form trimethylsilyl (TMS) esters. Add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine and incubate at 60-70°C for 30-45 minutes.[10][11]

2. GC-MS Analysis

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for organic acid analysis (e.g., DB-5ms).

  • Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample in split or splitless mode.[11]

  • GC Conditions:

    • Inlet Temperature: 280°C

    • Oven Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp the temperature to a final temperature of around 300°C. A typical program might be: 80°C for 2 min, then ramp at 15°C/min to 320°C and hold for 10 min.[8]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI)

    • Scan Range: m/z 50-550

  • Quantification: Identify 2-HIBA based on its retention time and mass spectrum compared to a pure standard. Quantify by comparing the peak area of the analyte to that of the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine Urine Sample Normalize Normalize to Creatinine Urine->Normalize IS Add Internal Standard Normalize->IS Extract Liquid-Liquid Extraction IS->Extract Dry Evaporate to Dryness Extract->Dry Derivatize TMS Derivatization Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Quantify Quantification Detect->Quantify

Figure 2: Workflow for GC-MS analysis of urinary 2-HIBA.

Quantification of 2-Hydroxyisobutyric Acid by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of metabolites in complex matrices like plasma.

1. Sample Preparation (Plasma)

  • Internal Standard: Add an isotopically labeled internal standard (e.g., ¹³C-labeled 2-HIBA) to a small volume of plasma (e.g., 100 µL).[12]

  • Protein Precipitation: Precipitate proteins by adding a threefold excess of ice-cold methanol containing 0.1% formic acid.[12]

  • Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis

  • Instrumentation: Use an LC-MS/MS system with a reversed-phase column.

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a gradient from low to high organic phase to elute the analytes.

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for 2-HIBA and its internal standard.

  • Quantification: Create a calibration curve using standards of known concentrations and quantify the amount of 2-HIBA in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.[13]

Chromatin Immunoprecipitation (ChIP) for Khib

ChIP is used to identify the genomic regions associated with specific histone modifications, such as Khib.

1. Cross-linking and Chromatin Preparation

  • Cross-linking: Treat cells with formaldehyde (1% final concentration) to cross-link proteins to DNA. Quench the reaction with glycine.[14]

  • Cell Lysis: Lyse the cells to release the nuclei.

  • Chromatin Shearing: Shear the chromatin into fragments of 200-1000 bp using sonication.[15]

2. Immunoprecipitation

  • Pre-clearing: Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.

  • Antibody Incubation: Incubate the chromatin with a specific antibody against Khib overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-histone-DNA complexes.

  • Washes: Wash the beads extensively to remove non-specifically bound proteins and DNA.

3. Elution and DNA Purification

  • Elution: Elute the immune complexes from the beads.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

4. Analysis

  • qPCR: Quantify the enrichment of specific DNA sequences by quantitative PCR.

  • ChIP-seq: For genome-wide analysis, prepare a library from the purified DNA and perform next-generation sequencing.

ChIP_Workflow Crosslink Cross-link Proteins to DNA Lyse Cell Lysis Crosslink->Lyse Shear Shear Chromatin Lyse->Shear IP Immunoprecipitation with anti-Khib Antibody Shear->IP Wash Wash Beads IP->Wash Elute Elute Complexes Wash->Elute Reverse Reverse Cross-links Elute->Reverse Purify Purify DNA Reverse->Purify Analyze Analyze DNA (qPCR or ChIP-seq) Purify->Analyze

Figure 3: Workflow for Chromatin Immunoprecipitation (ChIP) of Khib.

Conclusion

2-Hydroxyisobutyric acid is a multifaceted molecule with a growing importance in our understanding of metabolism and gene regulation. Its altered abundance in metabolic diseases underscores its potential as a biomarker. The discovery of lysine 2-hydroxyisobutyrylation has opened up new avenues of research into the epigenetic control of cellular processes. The detailed protocols provided in this guide will enable researchers to accurately quantify 2-HIBA and investigate its functional roles, paving the way for new diagnostic and therapeutic strategies in the future.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and bioanalysis, the pursuit of precision and accuracy is paramount. The use of internal standards in mass spectrometry-based assays is a fundamental practice to ensure data reliability. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have unequivocally emerged as the gold standard, providing unparalleled performance in mitigating analytical variability.[1][2] This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with deuterated internal standards.

The Principle of Isotope Dilution Mass Spectrometry

The efficacy of deuterated internal standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by its stable, non-radioactive isotope, deuterium (²H or D).[3][4] This substitution results in a compound that is chemically identical to the analyte but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.[5]

By adding a known amount of the deuterated internal standard to a sample at the earliest stage of preparation, it experiences the same experimental conditions as the analyte of interest.[6] Any variability encountered during sample preparation (e.g., extraction losses), chromatography, or ionization in the mass spectrometer will affect both the analyte and the internal standard to the same degree.[7] Consequently, the ratio of the analytical signal of the analyte to that of the deuterated internal standard remains constant, enabling highly accurate and precise quantification.[7]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers significant advantages over other quantification strategies, such as external standards and analog internal standards (structurally similar but not identical compounds).

  • Correction for Matrix Effects: Biological matrices like plasma, blood, and urine are complex and can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate results.[7] Since a deuterated standard co-elutes with the analyte and has the same chemical properties, it experiences the same matrix effects, allowing for effective normalization.[5][7]

  • Compensation for Sample Preparation Variability: Losses can occur during various sample preparation steps, including protein precipitation, liquid-liquid extraction, and solid-phase extraction. A deuterated internal standard, added at the beginning of this process, accounts for these losses, ensuring the analyte-to-internal standard ratio remains constant.[6]

  • Improved Assay Robustness and Throughput: By minimizing variability, deuterated standards contribute to more robust and reliable bioanalytical methods. This leads to higher sample throughput and lower instances of failed analytical runs.[1]

  • Enhanced Accuracy and Precision: The ability to correct for multiple sources of error results in a significant improvement in the accuracy and precision of quantitative data, which is critical for informed decision-making in drug development.[8][9]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[3][7]

Data Presentation: Quantitative Comparison of Internal Standards

The superiority of deuterated internal standards is evident in the improved accuracy and precision of bioanalytical assays. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Bioanalytical Method Performance for Kahalalide F Using Analog vs. Deuterated Internal Standards
Internal Standard Type Mean Bias (%) Standard Deviation (%) Statistical Significance (p-value)
Analog IS96.88.6p<0.0005 (significant deviation from 100%)
Deuterated IS100.37.6p=0.5 (no significant deviation from 100%)
Data sourced from Stokvis et al., 2005[8][9]
Table 2: Comparison of Bioanalytical Method Validation Parameters for Tacrolimus
Internal Standard Type Within-run Imprecision (%CV) Between-run Imprecision (%CV) Accuracy (% Bias)
Analog IS (Ascomycin)< 3.63%< 5.5%-2.65% to 1.71%
Deuterated IS (Tacrolimus-¹³C,D₂)< 3.09%< 4.8%-0.45% to 0.63%
Data sourced from a comparative study on the immunosuppressant drug tacrolimus.[8]
Table 3: Comparison of Assay Performance for Everolimus Using an Analog vs. a Deuterated Internal Standard
Parameter Analog Internal Standard (32-desmethoxyrapamycin) Deuterated Internal Standard (everolimus-d4)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (%CV) 4.3% - 7.2%4.3% - 7.2%
Comparison with Independent LC-MS/MS Method (Slope) 0.830.95
Data sourced from a study on the immunosuppressant drug everolimus.[10]

Experimental Protocols

Protocol 1: Quantification of a Drug in Human Plasma using LC-MS/MS and a Deuterated Internal Standard

This protocol outlines a general procedure for the quantification of a small molecule drug in human plasma using protein precipitation.

1. Materials and Reagents:

  • Analyte of interest

  • Deuterated internal standard (d-IS)

  • Control human plasma

  • Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)

  • Methanol (MeOH) and Water (HPLC-grade) for stock solutions and mobile phases

2. Preparation of Stock and Working Solutions:

  • Prepare 1 mg/mL stock solutions of the analyte and d-IS in methanol.

  • Prepare a series of working solutions of the analyte for calibration standards and quality control (QC) samples by serial dilution.

  • Prepare a working solution of the d-IS at a concentration that provides an appropriate response in the mass spectrometer.

3. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the d-IS working solution in acetonitrile.[8]

  • Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI), positive or negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the d-IS.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the d-IS.

  • Calculate the peak area ratio (analyte peak area / d-IS peak area).

  • Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Synthesis of a Deuterated Internal Standard via Hydrogen-Deuterium (H/D) Exchange

This protocol describes a general method for introducing deuterium into a molecule containing acidic protons, such as those alpha to a carbonyl group.

1. Materials and Reagents:

  • Analyte to be deuterated

  • Deuterium oxide (D₂O) or another deuterated solvent (e.g., deuterated methanol, MeOD)

  • Base catalyst (e.g., sodium deuteroxide (NaOD), triethylamine)

  • Anhydrous solvent for workup (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

2. Reaction Procedure:

  • Dissolve the analyte in the deuterated solvent in a sealed reaction vessel.

  • Add a catalytic amount of the base.

  • Heat the reaction mixture with stirring for a specified period (e.g., 24-48 hours) at a suitable temperature (e.g., 50-100 °C). The reaction progress can be monitored by LC-MS to determine the extent of deuteration.

  • Cool the reaction mixture to room temperature.

3. Work-up and Purification:

  • Neutralize the reaction mixture with a suitable acid (if a strong base was used).

  • Extract the product into an anhydrous organic solvent.

  • Wash the organic layer with brine to remove any remaining D₂O.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude deuterated product.

  • Purify the product using flash chromatography or preparative HPLC.

4. Characterization:

  • Confirm the identity and purity of the deuterated compound using ¹H NMR, ¹³C NMR, and LC-MS.

  • Determine the isotopic enrichment (percentage of deuteration) by mass spectrometry.

Protocol 3: De Novo Synthesis of a Deuterated Internal Standard

This approach involves the chemical synthesis of the target molecule using deuterated starting materials or reagents. The specific steps will be highly dependent on the target molecule. Below is a generalized example for the synthesis of d5-labeled atorvastatin, which involves using d5-aniline and d5-benzaldehyde as starting materials.[11]

1. Synthesis of Deuterated Precursors:

  • Synthesize or procure the necessary deuterated building blocks (e.g., d5-aniline, d5-benzaldehyde).

2. Multi-step Synthesis:

  • Follow established synthetic routes for the non-labeled analyte, substituting the deuterated precursors at the appropriate steps. For d5-atorvastatin, this would involve a multi-step synthesis culminating in the formation of the final drug molecule with the deuterated phenyl rings incorporated.

3. Purification and Characterization:

  • Purify the final deuterated product using standard techniques such as crystallization or chromatography.

  • Thoroughly characterize the product using NMR and mass spectrometry to confirm its structure, purity, and the location and extent of deuterium incorporation.

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Blood, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Protein Precipitation / LLE / SPE Spike->Extraction Extract Supernatant / Extract Extraction->Extract LC_Separation LC Separation Extract->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: A generalized workflow for a bioanalytical assay using a deuterated internal standard.

Compensation_Mechanism cluster_variability Sources of Analytical Variability Analyte Analyte Extraction_Loss Extraction Loss Analyte->Extraction_Loss Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effects Instrument_Drift Instrumental Drift Analyte->Instrument_Drift IS Deuterated Internal Standard IS->Extraction_Loss IS->Matrix_Effects IS->Instrument_Drift Analyte_Signal Analyte Signal (Variable) Extraction_Loss->Analyte_Signal IS_Signal IS Signal (Variable) Extraction_Loss->IS_Signal Matrix_Effects->Analyte_Signal Matrix_Effects->IS_Signal Instrument_Drift->Analyte_Signal Instrument_Drift->IS_Signal Ratio Ratio (Analyte Signal / IS Signal) = Constant Analyte_Signal->Ratio IS_Signal->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: How deuterated internal standards compensate for analytical variability.

Internal_Standard_Selection Start Need for Internal Standard in Quantitative LC-MS/MS Assay Decision1 Is a Stable Isotope-Labeled (SIL) Standard Available? Start->Decision1 Use_SIL Use SIL Internal Standard (Deuterated, ¹³C, ¹⁵N) Decision1->Use_SIL Yes Consider_Analog Consider Structural Analog Internal Standard Decision1->Consider_Analog No End_Good High Confidence in Data (Gold Standard) Use_SIL->End_Good Validate_Analog Thoroughly Validate for: - Chromatographic Co-elution - Similar Extraction Recovery - Comparable Ionization Consider_Analog->Validate_Analog End_Caution Potential for Inaccuracy (Higher Risk) Validate_Analog->End_Caution

Caption: Decision pathway for internal standard selection in bioanalytical methods.

Synthesis_Workflow cluster_HD_Exchange Hydrogen-Deuterium Exchange cluster_De_Novo De Novo Synthesis Analyte_H Analyte (A-H) Reaction Reaction (Heating) Analyte_H->Reaction Deuterated_Solvent Deuterated Solvent (e.g., D₂O) + Catalyst Deuterated_Solvent->Reaction Analyte_D Deuterated Analyte (A-D) Reaction->Analyte_D Purification Purification & Characterization Analyte_D->Purification Deuterated_Precursor Deuterated Precursor (P-D) Multi_Step Multi-Step Synthesis Deuterated_Precursor->Multi_Step Reagents Reagents Reagents->Multi_Step Final_Product Final Deuterated Product Multi_Step->Final_Product Final_Product->Purification

Caption: Simplified workflows for the synthesis of deuterated internal standards.

References

2-Hydroxyisobutyric acid-d6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Hydroxyisobutyric acid-d6, a deuterated internal standard crucial for the accurate quantification of its endogenous counterpart, 2-Hydroxyisobutyric acid (2-HIBA). This document covers its fundamental properties, analytical applications, and the biological significance of the unlabeled molecule, including its metabolic pathways and role in cellular signaling.

Core Properties of this compound

This compound serves as an ideal internal standard for mass spectrometry-based quantification methods due to its chemical similarity to the analyte and distinct mass difference.[1]

PropertyValueReference(s)
CAS Number 40662-45-1[1]
Molecular Formula C₄H₂D₆O₃[1]
Molecular Weight 110.1 g/mol [1]
Synonyms Acetonic acid-d6, 2-HIBA-d6, 2-Methyllactic acid-d6[1]
Purity ≥99% deuterated forms (d₁-d₆)[1]
Physical Form Solid[1]

Analytical Application: Quantification of 2-Hydroxyisobutyric Acid

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the precise measurement of 2-HIBA in biological matrices.[1] This technique is essential for metabolomic studies and clinical research investigating the role of 2-HIBA in various physiological and pathological states.

Experimental Protocol: Quantification of 2-HIBA in Plasma using LC-MS/MS

This protocol is a composite methodology based on established principles of short-chain fatty acid analysis by LC-MS/MS.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a known concentration of this compound.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

2. Derivatization (Optional but recommended for improved chromatographic retention and sensitivity):

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution and Derivatization: Reconstitute the dried extract in a solution containing a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and pyridine.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding a quenching agent.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate 2-HIBA from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2-HIBA (unlabeled): Monitor the transition from the precursor ion (m/z of the deprotonated molecule or derivative) to a characteristic product ion.

      • This compound (internal standard): Monitor the corresponding transition for the deuterated standard, which will have a +6 Da shift in the precursor ion mass.

    • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

4. Data Analysis:

  • Quantification: Calculate the concentration of 2-HIBA in the sample by determining the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled 2-HIBA and a fixed concentration of the deuterated internal standard.

Biological Significance of 2-Hydroxyisobutyric Acid

2-HIBA is an endogenous metabolite implicated in various biological processes and is recognized as a potential biomarker for several metabolic conditions.

Biosynthesis of 2-Hydroxyisobutyric Acid

2-HIBA can be synthesized in biological systems through several pathways. A notable pathway involves the isomerization of 3-hydroxybutyryl-CoA, a common metabolite in fatty acid metabolism, to 2-hydroxyisobutyryl-CoA by the enzyme 2-hydroxyisobutyryl-CoA mutase.[2] Subsequent hydrolysis yields 2-HIBA.[2] This links the production of 2-HIBA to the well-understood polyhydroxybutyrate (PHB) metabolism.[3]

G acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa β-ketothiolase (PhaA) three_hb_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->three_hb_coa Acetoacetyl-CoA reductase (PhaB) two_hiba_coa 2-Hydroxyisobutyryl-CoA three_hb_coa->two_hiba_coa 2-Hydroxyisobutyryl-CoA mutase phb Polyhydroxybutyrate (PHB) three_hb_coa->phb PHB synthase (PhaC) two_hiba 2-Hydroxyisobutyric Acid (2-HIBA) two_hiba_coa->two_hiba Thioesterase

Caption: Biosynthesis of 2-HIBA via the PHB pathway.

Role in Cellular Signaling

Recent studies have highlighted the role of 2-HIBA as a modulator of key signaling pathways, including the Insulin/IGF-1 and p38 MAPK pathways.[4][5]

Insulin/IGF-1 Signaling Pathway Modulation:

2-HIBA has been shown to activate the Insulin/IGF-1 signaling (IIS) pathway.[4] This pathway is crucial for regulating metabolism, growth, and longevity. Activation of this pathway by 2-HIBA can influence downstream processes such as glucose uptake and lipid metabolism.

G hiba 2-Hydroxyisobutyric Acid receptor Insulin/IGF-1 Receptor hiba->receptor Activates irs IRS Proteins receptor->irs Phosphorylates pi3k PI3K irs->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt/PKB pip3->akt Activates downstream Downstream Effects (Glucose Uptake, Lipid Metabolism) akt->downstream

Caption: 2-HIBA modulation of the Insulin/IGF-1 pathway.

p38 MAPK Signaling Pathway Activation:

2-HIBA can also activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[4] This pathway is responsive to cellular stress and inflammatory signals and plays a role in regulating processes such as apoptosis, cell differentiation, and the inflammatory response. The activation of p38 MAPK by 2-HIBA can contribute to an enhanced stress response and has been linked to increased lifespan in model organisms like C. elegans.[4]

G hiba 2-Hydroxyisobutyric Acid mapkkk MAPKKK (e.g., ASK1, TAK1) hiba->mapkkk Activates stress Cellular Stress / Inflammatory Cytokines stress->mapkkk mkk3_6 MKK3/MKK6 mapkkk->mkk3_6 Phosphorylates p38 p38 MAPK mkk3_6->p38 Phosphorylates downstream Downstream Targets (Transcription Factors, Kinases) p38->downstream Phosphorylates response Cellular Response (Stress Resistance, Anti-aging) downstream->response

Caption: Activation of the p38 MAPK pathway by 2-HIBA.

Conclusion

This compound is an indispensable tool for researchers in the fields of metabolomics, clinical chemistry, and drug development. Its use as an internal standard enables the reliable quantification of endogenous 2-HIBA, a metabolite of growing interest due to its involvement in fundamental cellular signaling pathways and its association with metabolic diseases. This guide provides a foundational understanding of the technical aspects and biological context of this compound and its unlabeled analogue, facilitating further research into its role in health and disease.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Hydroxyisobutyric Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of 2-Hydroxyisobutyric acid (2-HIBA) in biological samples, such as human serum, using Gas Chromatography-Mass Spectrometry (GC-MS). 2-HIBA is a metabolite of the fuel additive methyl tert-butyl ether (MTBE) and has been identified as a neuro and adrenal toxin.[1] Accurate quantification of this biomarker is crucial for toxicological studies and in understanding its metabolic implications. The described method involves sample preparation by liquid-liquid extraction, followed by a rapid microwave-assisted derivatization to form trimethylsilyl (TMS) esters, which are then analyzed by GC-MS.[2][3] The use of a deuterated internal standard ensures high accuracy and precision. This method is sensitive, specific, and has been validated to meet stringent analytical guidelines.

Introduction

2-Hydroxyisobutyric acid (2-HIBA) is a small organic acid of significant interest in toxicology and metabolic research.[1][4] It is a known metabolite of the gasoline additive MTBE and its presence in biological fluids can indicate exposure.[1] Furthermore, isomers of hydroxybutyric acid, such as 2-hydroxybutyrate, have been identified as early biomarkers for insulin resistance and type 2 diabetes mellitus.[3][5] Therefore, a robust and reliable analytical method for the quantification of 2-HIBA is essential.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] However, polar compounds like 2-HIBA require derivatization to increase their volatility and thermal stability for GC analysis.[7][8][9] Silylation, particularly the formation of trimethylsilyl (TMS) derivatives using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for compounds containing active hydrogens, such as hydroxyl and carboxyl groups.[2]

This application note details a validated GC-MS method for the quantification of 2-HIBA in human serum, adapted from methodologies developed for similar short-chain hydroxy acids.[2][3] The protocol includes a straightforward liquid-liquid extraction, a rapid microwave-assisted derivatization, and the GC-MS parameters for sensitive and specific detection.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of 2-HIBA is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Serum Sample add_is Add Internal Standard (2-HIBA-d6) sample->add_is acidify Acidify with HCl add_is->acidify extract Liquid-Liquid Extraction with Ethyl Acetate acidify->extract centrifuge Centrifuge extract->centrifuge separate Separate Organic Phase centrifuge->separate evaporate Evaporate to Dryness separate->evaporate add_bstfa Add BSTFA:TMCS (99:1) evaporate->add_bstfa microwave Microwave Irradiation (2 min) add_bstfa->microwave inject Inject into GC-MS microwave->inject separate_gc Chromatographic Separation inject->separate_gc detect_ms Mass Spectrometric Detection separate_gc->detect_ms integrate Peak Integration detect_ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify 2-HIBA calibrate->quantify

Caption: Experimental workflow for 2-HIBA quantitative analysis.

Materials and Reagents

  • 2-Hydroxyisobutyric acid (analytical standard)[4]

  • 2-Hydroxyisobutyric acid-d6 (2-HIBA-d6) or other suitable stable isotope-labeled internal standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA:TMCS, 99:1)[2]

  • Ethyl acetate (HPLC grade)[2]

  • Hydrochloric acid (HCl), 5M

  • Methanol (HPLC grade)

  • Nitrogen gas, high purity

  • Human serum (or other biological matrix)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare stock solutions of 2-HIBA and 2-HIBA-d6 in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 2-HIBA stock solution into a surrogate matrix (e.g., charcoal-stripped serum) to achieve concentrations ranging from 1 µM to 500 µM.

  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation and Extraction
  • To 100 µL of serum sample, calibrator, or QC, add 10 µL of the internal standard working solution (e.g., 100 µM 2-HIBA-d6).

  • Acidify the sample by adding 30 µL of 5 M HCl.[2]

  • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.[2]

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.[2]

Derivatization
  • To the dried extract, add 50 µL of BSTFA:TMCS (99:1).[2]

  • Seal the vial and vortex briefly.

  • Perform microwave-assisted derivatization by irradiating at 800 W for 2 minutes.[2]

  • Allow the sample to cool to room temperature before injection into the GC-MS.

GC-MS Analysis

The following table outlines the recommended GC-MS parameters.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Injector Splitless mode, 250°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Program Initial temperature 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor To be determined by analyzing the mass spectrum of derivatized 2-HIBA and its internal standard.

Data Analysis and Quantification

Quantification is performed by integrating the peak areas of the selected ions for 2-HIBA and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of 2-HIBA in unknown samples is then determined from this calibration curve.

Method Validation and Performance

The analytical method should be validated according to established guidelines to ensure its reliability.[6][10] Key validation parameters are summarized in the table below, with typical acceptance criteria.

Validation Parameter Typical Acceptance Criteria Example Performance Data
Linearity (r²) ≥ 0.9950.998
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 31 µM
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10; Accuracy and Precision within ±20%5 µM[2][3]
Accuracy (% Recovery) 85-115% (80-120% at LOQ)96-101%[2]
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)< 8%[2]
Recovery Consistent and reproducible> 90%
Stability Stable through freeze-thaw cycles and at room temperature for a defined periodStable for 3 freeze-thaw cycles and 24h at room temp[2][3]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between sample processing and data acquisition in the context of this analytical method.

logical_relationship cluster_input Input cluster_process Analytical Process cluster_output Output Biological_Sample Biological Sample (e.g., Serum) Extraction Extraction & Cleanup Biological_Sample->Extraction Derivatization Chemical Derivatization Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Raw_Data Raw Chromatographic Data GC_MS->Raw_Data GC_MS->Raw_Data Signal Acquisition Quantitative_Result Quantitative Result (Concentration of 2-HIBA) Raw_Data->Quantitative_Result Raw_Data->Quantitative_Result Data Processing & Calibration

Caption: Logical flow from sample to quantitative result.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of 2-Hydroxyisobutyric acid in biological matrices. The protocol, which includes a simple liquid-liquid extraction and a rapid microwave-assisted derivatization, is suitable for high-throughput analysis in clinical and research laboratories. The method's performance, as demonstrated by its validation parameters, meets the stringent requirements for bioanalytical assays.

References

The Role of 2-Hydroxyisobutyric acid-d6 in Advancing Clinical Research on Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The deuterated analog of 2-hydroxyisobutyric acid, 2-Hydroxyisobutyric acid-d6 (d6-2-HIB), is proving to be an indispensable tool in clinical research, particularly in the investigation of metabolic disorders such as type 2 diabetes (T2D) and its complications. Its primary application lies in its use as a highly reliable internal standard for the precise quantification of endogenous 2-hydroxyisobutyric acid (2-HIB) in biological samples through mass spectrometry-based methods. This allows researchers to accurately assess the association between 2-HIB levels and various disease states, paving the way for potential new diagnostic and therapeutic strategies.

Recent studies have highlighted a significant correlation between elevated levels of 2-HIB and metabolic dysregulation. As a metabolite implicated in altered glucose and lipid metabolism, accurate measurement of 2-HIB is crucial. The use of d6-2-HIB as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) assays minimizes analytical variability and enhances the accuracy of quantification, which is essential for the reliability of clinical study outcomes.

This document provides detailed application notes and protocols for the use of this compound in clinical research, aimed at researchers, scientists, and drug development professionals.

Application Notes

This compound is a stable isotope-labeled form of 2-HIB, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry applications as it co-elutes with the unlabeled endogenous 2-HIB but is distinguishable by its higher mass. This allows for correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification of 2-HIB.

The primary clinical research applications for d6-2-HIB are:

  • Biomarker Validation Studies: Accurately quantifying 2-HIB in large patient cohorts to validate its potential as a biomarker for early detection, prognosis, or monitoring of metabolic diseases like T2D, obesity, and diabetic complications.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: In the development of new therapeutics targeting metabolic pathways, d6-2-HIB can be used to precisely measure the effect of these drugs on endogenous 2-HIB levels.

  • Metabolomics Research: As part of broader metabolomic profiling studies, d6-2-HIB enables the accurate quantification of 2-HIB, contributing to a more comprehensive understanding of the metabolic perturbations associated with various diseases.

Quantitative Data Summary

Clinical studies have demonstrated a significant difference in the plasma concentrations of 2-HIB between individuals with normal glucose tolerance (NGT) and those with type 2 diabetes (T2D). The following table summarizes representative data from a recent clinical study.

AnalyteSubject GroupnConcentration (µmol/L) - Median (Interquartile Range)
2-Hydroxyisobutyric acidNGT1003.1 (1.9)
2-Hydroxyisobutyric acidT2D1003.8 (2.9)

Data adapted from a 2025 study on T2D patients.[1]

Experimental Protocols

Protocol 1: Quantification of 2-Hydroxyisobutyric Acid in Human Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of 2-HIB in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol (Internal Standard).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • 2-Hydroxyisobutyric acid: Precursor ion m/z 103.0 -> Product ion m/z 59.0

    • This compound: Precursor ion m/z 109.0 -> Product ion m/z 61.0

  • Collision Energy and other MS parameters: To be optimized for the specific instrument.

3. Data Analysis

  • Quantify the peak area ratio of 2-HIB to d6-2-HIB.

  • Generate a calibration curve using known concentrations of 2-HIB spiked into a surrogate matrix (e.g., charcoal-stripped plasma) with a fixed concentration of d6-2-HIB.

  • Calculate the concentration of 2-HIB in the plasma samples based on the calibration curve.

Visualizations

Experimental Workflow for LC-MS/MS Quantification of 2-HIB

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add d6-2-HIB Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of 2-HIB calibration_curve->quantification

Caption: Workflow for the quantification of 2-HIB in plasma.

Putative Metabolic Pathway of 2-Hydroxyisobutyric Acid in Relation to Metabolic Disease

pathway cluster_origin Sources of 2-HIB cluster_central_metabolism Central Metabolism cluster_cellular_effects Cellular Effects gut_microbiota Gut Microbiota hib 2-Hydroxyisobutyric Acid (2-HIB) gut_microbiota->hib mtbe MTBE Metabolism (Xenobiotic) mtbe->hib glucose_metabolism Altered Glucose Metabolism oxidative_stress Oxidative Stress glucose_metabolism->oxidative_stress lipid_metabolism Altered Lipid Metabolism lipid_metabolism->oxidative_stress insulin_resistance Insulin Resistance insulin_resistance->glucose_metabolism insulin_resistance->lipid_metabolism oxidative_stress->hib Increased Production mitochondrial_dysfunction Mitochondrial Dysfunction hib->mitochondrial_dysfunction inflammation Inflammation hib->inflammation mitochondrial_dysfunction->insulin_resistance inflammation->insulin_resistance

Caption: Putative metabolic pathway of 2-HIB.

References

Application Notes and Protocols for Measuring 2-Hydroxyisobutyric Acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxyisobutyric acid (2-HIBA) is a small organic acid that has garnered increasing interest in biomedical research. It is recognized as an endogenous metabolite and has been associated with various physiological and pathological processes, including metabolic disorders such as diabetes and obesity.[1] Recent studies have also highlighted its role in the post-translational modification of proteins through lysine 2-hydroxyisobutyrylation (Khib), which can impact the function of proteins involved in metabolism and cellular signaling.[2] The ability to accurately measure 2-HIBA in cell culture media is crucial for researchers investigating its biological functions, its role in disease models, and for professionals in drug development monitoring cellular metabolic responses.

This document provides detailed application notes and protocols for the quantification of 2-HIBA in common cell culture media such as DMEM and RPMI-1640, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodologies

The two primary analytical techniques for the sensitive and specific quantification of 2-HIBA in biological matrices are LC-MS/MS and GC-MS.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that allows for the direct analysis of 2-HIBA in cell culture supernatants, often with minimal sample preparation. It is well-suited for high-throughput analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic separation and is a robust technique for analyzing volatile compounds. For non-volatile compounds like 2-HIBA, a derivatization step is necessary to increase their volatility.

Data Presentation

Table 1: Example LC-MS/MS and GC-MS Parameters for 2-HIBA Analysis
ParameterLC-MS/MSGC-MS
Chromatography Column Reversed-phase C18 columnHigh-polarity polyethylene glycol column (e.g., DB-FFAP)[3]
Mobile Phase/Carrier Gas Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acidHelium at a constant flow of 1.0 mL/min[3]
Injection Volume 1-10 µL1 µL[4]
Oven Temperature Program Isothermal or gradient depending on the methodExample: Initial 40°C, hold 2 min, ramp to 95°C, hold 1 min, ramp to 140°C, ramp to 200°C[3]
Ionization Mode Negative Electrospray Ionization (ESI-)Electron Ionization (EI)
Mass Spectrometry Mode Multiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM) or Full Scan
Derivatization Agent Not typically requiredRequired (e.g., silylation agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or others like DMT-MM)[5]
Table 2: Example Quantitative Data for 2-HIBA in Cell Culture Media (Hypothetical)
Cell LineCulture MediumTreatment2-HIBA Concentration (µM)
HEK293DMEMControl1.5 ± 0.2
HEK293DMEMCompound X (10 µM)5.8 ± 0.7
HepG2RPMI-1640Control2.1 ± 0.3
HepG2RPMI-1640High Glucose (25 mM)4.5 ± 0.6

Note: The data presented in this table is for illustrative purposes only and will vary depending on the cell line, culture conditions, and experimental treatments.

Experimental Protocols

Protocol 1: Sample Preparation of Cell Culture Supernatant for LC-MS/MS and GC-MS Analysis

This protocol outlines the initial steps for collecting and preparing cell culture media for 2-HIBA analysis.

Materials:

  • Cell culture flasks or plates with cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Centrifuge tubes (e.g., 1.5 mL or 15 mL)

  • Micropipettes and sterile tips

  • Centrifuge capable of reaching >13,000 x g, preferably refrigerated

  • -80°C freezer for sample storage

Procedure:

  • Cell Culture: Culture cells to the desired confluency or for the specified experimental duration in your chosen medium (e.g., DMEM or RPMI-1640).

  • Media Collection: Carefully aspirate the cell culture medium from the flask or plate and transfer it to a sterile centrifuge tube. It is recommended to also collect a sample of the fresh, unused media as a baseline control.[6]

  • Cell Debris Removal: Centrifuge the collected media at a low speed (e.g., 300-500 x g) for 5 minutes at 4°C to pellet any detached cells or large debris.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean centrifuge tube, being cautious not to disturb the pellet.

  • Protein Precipitation (for LC-MS/MS and GC-MS):

    • To precipitate proteins, add 3 volumes of ice-cold acetonitrile or methanol to 1 volume of the cell culture supernatant.

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate the mixture at -20°C for at least 20 minutes to allow for complete protein precipitation.

    • Centrifuge the sample at high speed (>13,000 x g) for 10-15 minutes at 4°C.

  • Final Supernatant Collection: Carefully transfer the clear supernatant, which contains the metabolites, to a new clean tube. This sample is now ready for LC-MS/MS analysis or for the derivatization step required for GC-MS analysis.

  • Storage: If not analyzing immediately, store the prepared samples at -80°C.

Protocol 2: Analysis of 2-HIBA in Cell Culture Supernatant by LC-MS/MS

This protocol describes a general method for the quantitative analysis of 2-HIBA using LC-MS/MS.

Materials:

  • LC-MS/MS system (e.g., coupled with a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • 2-Hydroxyisobutyric acid analytical standard

  • Isotopically labeled internal standard (e.g., 2-Hydroxyisobutyric acid-d6)

  • Autosampler vials

Procedure:

  • Standard Curve Preparation: Prepare a series of calibration standards of 2-HIBA in a matrix that mimics the cell culture medium (e.g., fresh, deproteinized medium) to account for matrix effects. A typical concentration range might be from 0.1 µM to 100 µM. Spike each standard with a fixed concentration of the isotopically labeled internal standard.

  • Sample Preparation: Thaw the deproteinized cell culture supernatant samples (from Protocol 1) on ice. Spike each sample with the same fixed concentration of the internal standard as used for the calibration curve. Transfer the samples to autosampler vials.

  • LC-MS/MS Analysis:

    • Inject the samples onto the LC-MS/MS system.

    • LC_Gradient cluster_gradient Example LC Gradient 0_min 0 min 95% A, 5% B 2_min 2 min 95% A, 5% B 0_min->2_min 8_min 8 min 5% A, 95% B 2_min->8_min 10_min 10 min 5% A, 95% B 8_min->10_min 11_min 11 min 95% A, 5% B 10_min->11_min 15_min 15 min 95% A, 5% B 11_min->15_min

    • Detect 2-HIBA and the internal standard using the mass spectrometer in negative ESI mode with MRM. The specific precursor and product ion transitions for 2-HIBA should be optimized (a common precursor ion is m/z 103.04).

  • Data Analysis:

    • Integrate the peak areas for 2-HIBA and the internal standard in each sample and standard.

    • Calculate the ratio of the 2-HIBA peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the 2-HIBA standards.

    • Determine the concentration of 2-HIBA in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 3: Analysis of 2-HIBA in Cell Culture Supernatant by GC-MS

This protocol details a general method for quantifying 2-HIBA using GC-MS, which requires a derivatization step.

Materials:

  • GC-MS system

  • High-polarity capillary column (e.g., DB-FFAP)

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Ethyl acetate or other suitable organic solvent

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Drying the Sample: After protein precipitation (Protocol 1), take a known volume of the supernatant and completely dry it under a stream of nitrogen gas or using a vacuum concentrator. This step is critical as water can interfere with the derivatization reaction.

  • Derivatization:

    • To the dried residue, add 50 µL of a silylation agent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Cool the sample to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable temperature program to separate the derivatized 2-HIBA from other components.

    • The mass spectrometer can be operated in either full scan mode to identify the 2-HIBA derivative based on its mass spectrum or in SIM mode for targeted quantification, monitoring characteristic ions of the derivatized 2-HIBA.

  • Data Analysis: Similar to the LC-MS/MS method, create a standard curve using derivatized 2-HIBA standards and quantify the amount in the samples.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Cell_Culture 1. Cell Culture Media_Collection 2. Collect Supernatant Cell_Culture->Media_Collection Protein_Precipitation 3. Protein Precipitation (e.g., with cold Acetonitrile) Media_Collection->Protein_Precipitation Centrifugation 4. Centrifuge to Pellet Precipitate Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Collect Supernatant Centrifugation->Supernatant_Transfer LC_MS LC-MS/MS Analysis Supernatant_Transfer->LC_MS Direct GC_MS_Prep Dry and Derivatize Supernatant_Transfer->GC_MS_Prep Quantification 6. Quantification (Standard Curve) LC_MS->Quantification GC_MS GC-MS Analysis GC_MS_Prep->GC_MS GC_MS->Quantification

Signaling_Pathway 2_HIBA 2-Hydroxyisobutyric Acid Khib Lysine 2-Hydroxyisobutyrylation (Khib) 2_HIBA->Khib Insulin_Signaling Insulin/IGF-1 Signaling 2_HIBA->Insulin_Signaling modulates p38_MAPK p38 MAPK Pathway 2_HIBA->p38_MAPK modulates Metabolic_Enzymes Metabolic Enzymes (e.g., Glycolysis, TCA Cycle) Altered_Metabolism Altered Cellular Metabolism Metabolic_Enzymes->Altered_Metabolism Histones Histones Gene_Expression Changes in Gene Expression Histones->Gene_Expression Khib->Metabolic_Enzymes Khib->Histones Cellular_Response Cellular Response (e.g., Stress Resistance, Lifespan) Altered_Metabolism->Cellular_Response Gene_Expression->Cellular_Response Insulin_Signaling->Cellular_Response p38_MAPK->Cellular_Response

References

Application Notes: Use of 2-Hydroxyisobutyric acid-d6 in Stable Isotope Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisobutyric acid (2-HIBA) is a short-chain fatty acid and a significant metabolite increasingly linked to various physiological and pathological states, including metabolic disorders such as diabetes and obesity, and mitochondrial dysfunction.[1] Its role as a precursor to 2-hydroxyisobutyryl coenzyme A, a key molecule in the novel post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib), highlights its importance in regulating protein function and metabolic pathways.[2] Given its clinical relevance, accurate quantification and the study of its metabolic fate are crucial. 2-Hydroxyisobutyric acid-d6 (d6-2-HIBA), a stable isotope-labeled analog of 2-HIBA, serves as an invaluable tool for these purposes, primarily in stable isotope tracing studies and as an internal standard for precise quantification by mass spectrometry.

These application notes provide detailed protocols and data for the utilization of d6-2-HIBA in metabolic research, offering a robust methodology for researchers in academia and the pharmaceutical industry.

Applications

Quantitative Analysis of 2-HIBA in Biological Matrices

The most prominent application of d6-2-HIBA is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous 2-HIBA in various biological samples like plasma, urine, and tissue extracts. The near-identical physicochemical properties of d6-2-HIBA to the endogenous analyte ensure that it accounts for variations in sample preparation, extraction efficiency, and matrix effects during analysis, leading to highly accurate and precise measurements.

Metabolic Flux Analysis

By introducing d6-2-HIBA into cell cultures or animal models, researchers can trace its metabolic fate and determine the flux through various metabolic pathways. This is particularly useful for understanding how 2-HIBA is synthesized, degraded, and how it influences related metabolic networks, such as branched-chain amino acid (BCAA) catabolism.

Pharmacokinetic Studies

In drug development, if a therapeutic agent is designed to modulate 2-HIBA levels, d6-2-HIBA can be used as a tracer to study the pharmacokinetics of the endogenously produced metabolite, providing insights into its turnover rate and how it is affected by the drug.

Quantitative Data

The following table summarizes the plasma concentrations of 2-HIBA in human subjects, showcasing the clinical relevance of this metabolite. These values can serve as a reference for studies utilizing d6-2-HIBA for quantification.

CohortAnalyteConcentration (µmol/L)Statistical Note
Normal Glucose Tolerance (NGT)2-HIBA3.1 (1.9)Median (Interquartile Range)
Type 2 Diabetes (T2D)2-HIBA3.8 (2.9)Median (Interquartile Range)

Data adapted from a study on plasma 2-hydroxyisobutyrate in NGT and T2D subjects.

Experimental Protocols

Protocol 1: Quantification of 2-HIBA in Human Plasma using LC-MS/MS with d6-2-HIBA as an Internal Standard

Objective: To accurately measure the concentration of 2-HIBA in human plasma.

Materials:

  • Human plasma samples

  • 2-Hydroxyisobutyric acid (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of 2-HIBA (1 mg/mL) in methanol.

    • Prepare a stock solution of d6-2-HIBA (1 mg/mL) in methanol.

    • Create a series of calibration standards by spiking the 2-HIBA stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve concentrations ranging from 0.1 to 50 µmol/L.

    • Prepare a working internal standard solution of d6-2-HIBA at a fixed concentration (e.g., 5 µmol/L) in methanol.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of each plasma sample, calibration standard, and quality control sample in a microcentrifuge tube, add 10 µL of the d6-2-HIBA internal standard working solution.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient appropriate for the separation of small polar molecules.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (Hypothetical):

        • 2-HIBA: Precursor ion [M-H]⁻ (m/z 103.0) → Product ion (e.g., m/z 59.0, corresponding to loss of CO₂).

        • d6-2-HIBA: Precursor ion [M-H]⁻ (m/z 109.0) → Product ion (e.g., m/z 62.0, corresponding to loss of CO₂ from the deuterated backbone).

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of 2-HIBA to d6-2-HIBA against the concentration of the calibration standards.

    • Determine the concentration of 2-HIBA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Stable Isotope Tracing of d6-2-HIBA in Cell Culture

Objective: To trace the metabolic fate of 2-HIBA in a cellular model.

Materials:

  • Cell line of interest (e.g., HepG2 hepatocytes)

  • Cell culture medium and supplements

  • d6-2-HIBA

  • Solvents for metabolite extraction (e.g., 80% methanol)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to a desired confluency (e.g., 80%).

    • Replace the standard culture medium with a medium supplemented with a known concentration of d6-2-HIBA (e.g., 100 µM).

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cell plates.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the cell extracts using an LC-MS/MS method capable of separating and detecting 2-HIBA and its potential downstream metabolites.

    • Use a high-resolution mass spectrometer to identify and quantify the incorporation of deuterium from d6-2-HIBA into other molecules.

  • Data Analysis:

    • Analyze the mass spectra for the appearance of deuterated forms of suspected downstream metabolites.

    • Quantify the fractional labeling of these metabolites over time to determine the rate of conversion and metabolic flux.

Visualizations

The following diagrams illustrate key concepts related to the use of d6-2-HIBA in stable isotope tracing studies.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, Cells) Spike Spike with d6-2-HIBA (Internal Standard) BiologicalSample->Spike Extraction Metabolite Extraction (e.g., Protein Precipitation) Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration & Ratio Calculation (2-HIBA / d6-2-HIBA) MS_Detection->PeakIntegration Quantification Quantification via Calibration Curve PeakIntegration->Quantification

Figure 1. Workflow for quantitative analysis of 2-HIBA using d6-2-HIBA.

metabolic_pathway cluster_hiba 2-HIBA Metabolism Valine Valine (BCAA) KIV α-Ketoisovalerate Valine->KIV Transamination PropionylCoA Propionyl-CoA KIV->PropionylCoA Oxidative Decarboxylation SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCACycle TCA Cycle SuccinylCoA->TCACycle d6_2HIBA d6-2-HIBA (Tracer) d6_2HIBA_CoA d6-2-Hydroxyisobutyryl-CoA d6_2HIBA->d6_2HIBA_CoA Activation d6_3HB_CoA (R)-3-Hydroxybutyryl-CoA-d6 d6_2HIBA_CoA->d6_3HB_CoA Isomerization

Figure 2. Tracing d6-2-HIBA in the context of BCAA metabolism.

logical_relationship cluster_process Analytical Process d6_2HIBA d6-2-HIBA (Known Amount) SampleLoss Sample Loss/ Matrix Effects d6_2HIBA->SampleLoss Endo_2HIBA Endogenous 2-HIBA (Unknown Amount) Endo_2HIBA->SampleLoss MS_Response_Ratio MS Response Ratio (Endogenous/d6) SampleLoss->MS_Response_Ratio Accurate_Quant Accurate Quantification of Endogenous 2-HIBA MS_Response_Ratio->Accurate_Quant

Figure 3. Principle of isotope dilution for accurate quantification.

References

Application Note: Quantitative Analysis of 2-Hydroxyisobutyric Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxyisobutyric acid (2-HIBA) is a small organic acid that has garnered increasing interest in the scientific community. It is recognized as a biomarker for exposure to the gasoline additive methyl tert-butyl ether (MTBE) and has been linked to various metabolic conditions, including obesity and hepatic steatosis.[1] Furthermore, 2-HIBA serves as a precursor for 2-hydroxyisobutyryl coenzyme A, which is essential for the novel post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib). This modification plays a role in regulating metabolic pathways such as glycolysis and the tricarboxylic acid cycle.[1] Recent studies in model organisms like Caenorhabditis elegans have also suggested that 2-HIBA may influence aging and fat metabolism through the insulin/IGF-1 signaling pathway.[2] Given its emerging biological significance, a robust and sensitive method for the quantification of 2-HIBA in biological matrices is crucial for researchers in drug development and metabolic disease. This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of 2-HIBA in human plasma.

Signaling Pathway

2_HIBA_Signaling_Pathway cluster_lipid Lipid Metabolism 2-HIBA 2-HIBA Insulin/IGF-1 Signaling (IIS) Pathway Insulin/IGF-1 Signaling (IIS) Pathway 2-HIBA->Insulin/IGF-1 Signaling (IIS) Pathway p38 MAPK Pathway p38 MAPK Pathway 2-HIBA->p38 MAPK Pathway acs-2 acs-2 2-HIBA->acs-2 PEP-2 PEP-2 2-HIBA->PEP-2 DAF-16/FOXO DAF-16/FOXO Insulin/IGF-1 Signaling (IIS) Pathway->DAF-16/FOXO SKN-1/NRF2 SKN-1/NRF2 p38 MAPK Pathway->SKN-1/NRF2 Oxidative Stress Resistance Oxidative Stress Resistance DAF-16/FOXO->Oxidative Stress Resistance Lifespan Extension Lifespan Extension DAF-16/FOXO->Lifespan Extension SKN-1/NRF2->Oxidative Stress Resistance Lipid Metabolism Modulation Lipid Metabolism Modulation acs-2->Lipid Metabolism Modulation β-oxidation PEP-2->Lipid Metabolism Modulation

Caption: 2-HIBA signaling pathway in C. elegans.

Experimental Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample Plasma Sample (100 µL) IS_Addition Add Internal Standard (2-HIBA-13C4) Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation (400 µL Methanol with 0.1% Formic Acid) IS_Addition->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase A Evaporation->Reconstitution LC_Separation Chromatographic Separation (HILIC Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (ESI-, MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Quantification of 2-HIBA Calibration_Curve->Quantification

Caption: Experimental workflow for 2-HIBA analysis.

Experimental Protocols

1. Materials and Reagents

  • 2-Hydroxyisobutyric acid (≥98% purity)

  • 2-Hydroxyisobutyric acid-13C4 (internal standard, IS)[3]

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98% purity)

  • Human plasma (K2-EDTA)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of 2-HIBA and 2-HIBA-13C4 in methanol.

  • Working Standard Solutions: Serially dilute the 2-HIBA stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution (1 µg/mL): Dilute the 2-HIBA-13C4 stock solution with methanol.

3. Sample Preparation

  • Pipette 100 µL of human plasma, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL internal standard working solution to each tube (final concentration 100 ng/mL), except for the blank samples.

  • Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.[4]

  • Vortex mix for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see LC conditions).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC)

    • System: A high-performance liquid chromatography system.

    • Column: A HILIC column (e.g., Phenomenex Luna NH2, 100 x 4.6 mm, 3 µm) is recommended to achieve good retention of the polar analyte.[5]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 95
      1.0 95
      5.0 50
      5.1 95

      | 8.0 | 95 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS)

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z)
      2-HIBA 103.0 59.0

      | 2-HIBA-13C4 (IS) | 107.0 | 62.0 |

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

      • Cone Gas Flow: 50 L/hr

Method Validation Data

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)
2-HIBA5 - 1000>0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
LLOQ5<15<1585-115
Low15<10<1090-110
Medium150<10<1090-110
High800<10<1090-110

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low1585-11585-115
High80085-11585-115

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of 2-Hydroxyisobutyric acid in human plasma. The protein precipitation sample preparation method is straightforward and provides good recovery and minimal matrix effects. The use of a HILIC column allows for adequate retention of the polar analyte, and the MS/MS detection in MRM mode offers high selectivity and sensitivity. This method is suitable for use in clinical research and other studies investigating the role of 2-HIBA in health and disease.

References

Application Notes and Protocols: 2-Hydroxyisobutyric acid-d6 Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisobutyric acid-d6 (d6-2-HIBA) is the deuterated form of 2-hydroxyisobutyric acid, an endogenous metabolite. It serves as an ideal internal standard for the quantification of its non-labeled counterpart in various biological matrices using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The stability of the deuterium labels is crucial for accurate quantification, necessitating meticulous preparation and storage procedures to prevent hydrogen-deuterium (H-D) exchange and degradation.[3] These application notes provide detailed protocols for the preparation and storage of d6-2-HIBA solutions to ensure their integrity and performance in research and drug development settings.

Physicochemical Properties and Solubility

This compound is a solid with a molecular weight of approximately 110.1 g/mol .[1] Its solubility is a critical factor in the preparation of stock and working solutions.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥10 mg/mL[1]
EthanolSparingly soluble (1-10 mg/mL)[1]
Phosphate-Buffered Saline (PBS), pH 7.2Sparingly soluble (1-10 mg/mL)[1]
WaterSoluble[4]
MethanolSoluble[5][6]
AcetonitrileSoluble[7]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution in Methanol

This protocol describes the preparation of a 1 mg/mL stock solution of d6-2-HIBA in methanol, a common solvent for creating stock solutions of deuterated standards.[5]

Materials:

  • This compound (solid)

  • Anhydrous methanol (≥99.8% purity)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Analytical balance

  • Spatula

  • Amber glass vials with polytetrafluoroethylene (PTFE)-lined caps

  • Pipettes and sterile pipette tips

  • Inert gas (e.g., argon or nitrogen) (optional, but recommended)

Procedure:

  • Equilibration: Allow the sealed container of d6-2-HIBA to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.[3]

  • Weighing: In a controlled environment with low humidity or under a stream of inert gas, accurately weigh the desired amount of d6-2-HIBA solid using an analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh 1 mg of the solid.

  • Dissolution: Carefully transfer the weighed solid into the volumetric flask. Add a small amount of anhydrous methanol (approximately half the final volume) to the flask.

  • Mixing: Gently swirl the flask to dissolve the solid completely. Sonication in a water bath for a few minutes can aid dissolution if necessary.

  • Dilution to Volume: Once the solid is fully dissolved, add anhydrous methanol to the calibration mark on the volumetric flask.[3]

  • Homogenization: Cap the flask securely and mix the solution thoroughly by inverting the flask 10-15 times.

  • Aliquoting and Storage: Transfer the stock solution into clearly labeled amber glass vials with PTFE-lined caps. It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.[3] Store the vials at -20°C for long-term storage.[1][5]

Protocol 2: Preparation of Working Solutions

Working solutions are typically prepared by diluting the stock solution to the desired concentration using the appropriate solvent or matrix.

Materials:

  • 1 mg/mL d6-2-HIBA stock solution

  • Solvent for dilution (e.g., methanol, acetonitrile, or a biological matrix surrogate)

  • Volumetric flasks or microcentrifuge tubes

  • Pipettes and sterile pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 1 mg/mL stock solution at room temperature.

  • Calculation: Determine the volume of the stock solution required to prepare the desired concentration of the working solution. For example, to prepare 1 mL of a 10 µg/mL working solution, you would need 10 µL of the 1 mg/mL stock solution.

  • Dilution: Using a calibrated pipette, transfer the calculated volume of the stock solution into a volumetric flask or microcentrifuge tube.

  • Volume Adjustment: Add the diluent to reach the final desired volume.

  • Mixing: Mix the working solution thoroughly by vortexing or inverting the container.

  • Storage: Use the working solution fresh or store it at 4°C for short-term use (e.g., a few days). For longer storage, aliquoting and freezing at -20°C is recommended.

Storage and Stability

Proper storage is critical to maintain the chemical and isotopic purity of d6-2-HIBA solutions.

ParameterRecommendationRationaleReference
Long-Term Storage (Stock Solution) -20°C in tightly sealed amber vials with PTFE-lined caps.To minimize degradation and solvent evaporation. The amber vial protects from light.[1][5][1][5]
Short-Term Storage (Working Solution) 4°C in a sealed container.For immediate or frequent use to avoid repeated freeze-thaw cycles.[6]
Stability ≥ 4 years when stored at -20°C.The deuterated compound is chemically stable under these conditions.[1]
Environment Cool, dry conditions, protected from light and moisture.To prevent degradation and H-D exchange.[3]
Atmosphere Handle under an inert atmosphere (e.g., nitrogen or argon) when possible.To minimize exposure to atmospheric moisture and oxygen.[3][5]

Quality Control

Regularly assess the purity and concentration of the d6-2-HIBA solutions, especially for long-term studies.

Analytical Methods:

  • LC-MS/MS: A highly sensitive and specific method for determining the concentration and isotopic purity of d6-2-HIBA.[8]

  • GC-MS: Another powerful technique for the quantification of d6-2-HIBA, often requiring derivatization.

  • NMR Spectroscopy: Can be used to confirm the identity and isotopic enrichment of the compound.[2]

Visualizations

G Workflow for this compound Solution Preparation cluster_prep Preparation cluster_storage Storage A Equilibrate d6-2-HIBA to Room Temperature B Weigh Solid Accurately A->B C Dissolve in Anhydrous Solvent B->C D Dilute to Final Volume C->D E Homogenize Solution D->E F Aliquot into Amber Vials E->F G Long-Term Storage at -20°C F->G Stock Solution H Short-Term Storage at 4°C F->H Working Solution

Caption: A flowchart illustrating the key steps for the preparation and storage of this compound solutions.

G Key Considerations for Handling Deuterated Standards cluster_environment Environmental Control cluster_handling Handling Practices center Deuterated Standard Integrity A Low Humidity center->A B Inert Atmosphere (N2, Ar) center->B C Protection from Light (Amber Vials) center->C D Use Anhydrous Solvents center->D E Avoid Protic Solvents (if possible) center->E F Tightly Sealed Containers center->F G Minimize Freeze-Thaw Cycles center->G

Caption: A diagram showing the critical factors to consider for maintaining the integrity of deuterated standards like this compound.

References

Troubleshooting & Optimization

Troubleshooting matrix effects in 2-Hydroxyisobutyric acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 2-Hydroxyisobutyric acid (2-HIBA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is 2-Hydroxyisobutyric acid and why is its accurate measurement important?

2-Hydroxyisobutyric acid (2-HIBA) is a small organic acid that has been identified as a potential biomarker in various metabolic studies. Accurate quantification of 2-HIBA in biological matrices is crucial for understanding its role in physiological and pathophysiological processes.

Q2: What are matrix effects in LC-MS analysis and how do they affect 2-HIBA quantification?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] For a polar molecule like 2-HIBA, common interfering components in biological fluids include salts, phospholipids, and other endogenous polar metabolites.[4] These interferences can lead to a phenomenon called ion suppression, where the signal intensity of 2-HIBA is reduced, or less commonly, ion enhancement.[1][5] This ultimately compromises the accuracy, precision, and sensitivity of the quantification.[2][6]

Q3: What are the typical signs of matrix effects in my 2-HIBA analysis?

Common indicators that your analysis may be compromised by matrix effects include:

  • Poor reproducibility of results across different sample preparations.[4]

  • Inconsistent peak areas for the internal standard.[4]

  • Non-linear calibration curves.[4]

  • A significant drift in the analyte signal during the analysis of a batch of samples.[4]

  • Discrepancies in results when the same sample is analyzed at different dilution factors.[4]

Q4: How can I quantitatively assess the extent of matrix effects?

The post-extraction spike method is a widely used quantitative approach to evaluate matrix effects.[2][7] This involves comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solution at the same concentration.

Troubleshooting Guide

Issue 1: I am observing significant ion suppression and low signal intensity for 2-HIBA.

This is a classic sign of matrix effects, where co-eluting components from your sample are interfering with the ionization of 2-HIBA.

Root Causes and Solutions
Potential Cause Recommended Action Rationale
Inadequate Sample Cleanup Implement or optimize a sample preparation protocol such as Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE). For plasma samples, consider phospholipid removal plates.[1][7][8][9]These techniques are designed to remove a significant portion of matrix components like proteins and phospholipids that are known to cause ion suppression.[1][9][10]
Poor Chromatographic Resolution Optimize your LC method. This could involve adjusting the mobile phase gradient to better separate 2-HIBA from the matrix background, or trying a different column chemistry, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar compounds.[2][4]Increasing the separation between 2-HIBA and interfering compounds will reduce their competitive effects in the ion source.[5]
High Concentration of Matrix Components Dilute the sample extract before injection.[11]Dilution reduces the concentration of all components, including the interfering matrix compounds, which can alleviate ion suppression.[11] While this may also dilute the analyte, the reduction in suppression can sometimes lead to a net increase in signal intensity.[11]
Issue 2: My results for 2-HIBA are highly variable and not reproducible.

High variability is often a consequence of inconsistent matrix effects between different samples or batches.

Root Causes and Solutions
Potential Cause Recommended Action Rationale
Differential Matrix Effects Between Samples The most effective solution is to use a stable isotope-labeled internal standard (SIL-IS) for 2-HIBA (e.g., D6-2-HIBA or 13C4-2-HIBA).[7]A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute.[12] Therefore, it experiences the same degree of ion suppression or enhancement, allowing for reliable correction and improving precision and accuracy.[13][14][15]
Inconsistent Sample Preparation Ensure your sample preparation protocol is robust and consistently applied. Automating steps where possible can reduce variability.Minor variations in extraction efficiency or matrix removal can lead to significant differences in the final analysis.
Matrix-Dependent Analyte Stability Investigate the stability of 2-HIBA in the processed sample matrix, especially if there are delays between sample preparation and injection.Endogenous enzymes in biological matrices can sometimes degrade analytes. While less likely for a stable molecule like 2-HIBA, it's a factor to consider in complex method development.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for 2-HIBA in a specific biological matrix.

Materials:

  • LC-MS grade solvents.

  • A stock solution of 2-HIBA of known concentration.

  • At least six different lots of blank biological matrix (e.g., plasma, urine).

  • Your established sample preparation reagents and equipment.

Procedure:

  • Prepare Set A (Analyte in Neat Solution): Prepare a standard solution of 2-HIBA in the final reconstitution solvent at a concentration that falls in the mid-range of your calibration curve.

  • Prepare Set B (Analyte in Post-Extraction Spiked Matrix):

    • Process the six different lots of blank biological matrix through your entire sample preparation procedure (e.g., protein precipitation, evaporation).

    • Reconstitute the final dried extracts with the standard solution from Set A.

  • Analysis: Inject both sets of samples into the LC-MS system and record the peak area for 2-HIBA.

  • Calculation:

    • Calculate the average peak area for Set A and Set B.

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation of Plasma using Protein Precipitation (PPT)

Objective: A quick and simple method to remove the majority of proteins from plasma samples.

Materials:

  • Human plasma.

  • Ice-cold methanol containing 0.1% formic acid.

  • Centrifuge capable of reaching >10,000 x g.

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold methanol with 0.1% formic acid.

  • Vortex vigorously for 30 seconds to precipitate the proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for LC-MS analysis.

Visualizations

Troubleshooting Workflow for Matrix Effects

G cluster_0 Start: Poor 2-HIBA Data Quality cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Validation start Inconsistent Results/ Low Signal assess Assess Matrix Effect (Post-Extraction Spike) start->assess is_present Matrix Effect Present? assess->is_present optimize_sp Optimize Sample Prep (SPE, LLE, PPT) is_present->optimize_sp Yes optimize_lc Optimize Chromatography (Gradient, Column) is_present->optimize_lc Yes revalidate Re-validate Method is_present->revalidate No, check other aparameters use_sil Use Stable Isotope Labeled IS optimize_sp->use_sil optimize_lc->use_sil use_sil->revalidate

Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.

Sample Preparation Workflow Comparison

G cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) ppt_start Plasma Sample ppt_add Add Cold Solvent (e.g., Methanol) ppt_start->ppt_add ppt_vortex Vortex & Centrifuge ppt_add->ppt_vortex ppt_supernatant Collect Supernatant ppt_vortex->ppt_supernatant ppt_end Inject to LC-MS ppt_supernatant->ppt_end spe_start Plasma Sample spe_load Load on Cartridge spe_start->spe_load spe_wash Wash (Remove Interferences) spe_load->spe_wash spe_elute Elute 2-HIBA spe_wash->spe_elute spe_end Inject to LC-MS spe_elute->spe_end

Caption: Comparison of Protein Precipitation and Solid-Phase Extraction workflows.

References

Technical Support Center: Optimizing 2-Hydroxyisobutyric acid-d6 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the internal standard concentration of 2-Hydroxyisobutyric acid-d6 in analytical experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of this compound as an internal standard in LC-MS/MS analyses.

Question Possible Causes Solutions
Why am I observing high variability in the internal standard (IS) peak area across my sample set? 1. Inconsistent Sample Preparation: Errors in pipetting the IS solution, leading to varying concentrations in each sample. 2. Matrix Effects: Different biological matrices can cause ion suppression or enhancement, affecting the IS signal.[1] 3. Instrument Instability: Fluctuations in the mass spectrometer's performance during the analytical run.1. Standardize Pipetting Technique: Use calibrated pipettes and ensure consistent dispensing of the IS solution into each sample. 2. Evaluate Matrix Effects: Prepare IS in a matrix that closely matches the study samples to assess the impact of the matrix.[2] Consider additional sample cleanup steps. 3. Monitor System Suitability: Inject a system suitability test (SST) sample at regular intervals to monitor instrument performance.
The signal intensity of my analyte is suppressed after adding the internal standard. What should I do? 1. High IS Concentration: An excessively high concentration of the internal standard can compete with the analyte for ionization, leading to suppression. 2. Co-elution with Matrix Components: The IS may be co-eluting with endogenous matrix components that cause ion suppression.[1]1. Optimize IS Concentration: Perform a concentration optimization experiment to find the lowest IS concentration that provides a stable and reproducible signal without suppressing the analyte signal. 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate the IS from interfering matrix components.
My calibration curve is non-linear. Could the internal standard be the cause? 1. Inappropriate IS Concentration: The concentration of the IS may be outside the linear dynamic range of the instrument. 2. Analyte and IS Response Ratio Issues: The response ratio of the analyte to the IS may not be consistent across the concentration range.1. Verify IS Response Linearity: Prepare a dilution series of the IS alone and inject it to confirm that its response is linear over the intended concentration range. 2. Re-evaluate IS Concentration: Adjust the IS concentration to ensure it is appropriate for the expected analyte concentrations in the samples.
I am observing significant lot-to-lot variation in my results. How can I minimize this? 1. Variability in Biological Matrix Lots: Different lots of biological matrices (e.g., plasma, urine) can have varying compositions, leading to inconsistent matrix effects.[1]1. Pool Matrix Lots: Whenever possible, pool several lots of the biological matrix to create a more homogenous and representative matrix for preparing calibrators and quality control samples. 2. Assess Matrix Effect Across Lots: During method validation, evaluate the matrix effect using at least six different lots of the biological matrix to ensure the robustness of the method.

Frequently Asked Questions (FAQs)

1. What is the purpose of an internal standard in LC-MS/MS analysis?

An internal standard (IS) is a compound with a known concentration that is added to all samples, calibrators, and quality control samples. Its purpose is to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[3] By calculating the ratio of the analyte peak area to the IS peak area, more accurate and precise quantification can be achieved.

2. Why is a stable isotope-labeled compound like this compound considered an ideal internal standard?

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative LC-MS/MS analysis.[4] This is because they have nearly identical chemical and physical properties to the unlabeled analyte.[4] As a result, they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, allowing for effective compensation for these variations.[4]

3. How do I determine the optimal concentration of this compound for my assay?

The optimal concentration is one that provides a stable and reproducible signal without interfering with the analyte's signal. A common approach is to perform an experiment where a fixed concentration of the analyte is spiked into a blank matrix with varying concentrations of the internal standard. The goal is to find a concentration of this compound that yields a consistent and robust signal, typically in the mid-range of the detector's linear response.

4. What are "matrix effects" and how can this compound help mitigate them?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1] Because this compound is structurally and chemically very similar to the analyte, it is affected by matrix effects in a similar way. By using the ratio of the analyte to the internal standard, these effects can be largely compensated for, leading to more accurate results.[4]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

Objective: To determine the concentration of this compound that provides a stable and reproducible signal without causing ion suppression of the analyte.

Methodology:

  • Prepare Analyte Solution: Prepare a stock solution of 2-Hydroxyisobutyric acid in a suitable solvent (e.g., methanol). From this stock, prepare a working solution at a mid-range concentration relevant to your expected sample concentrations (e.g., 100 ng/mL).

  • Prepare Internal Standard Dilutions: Prepare a stock solution of this compound. From this, create a serial dilution series with concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Sample Preparation:

    • Take a set of blank matrix samples (e.g., human plasma).

    • Spike each sample with the analyte working solution to a final concentration of 100 ng/mL.

    • Spike each of these samples with a different concentration from the internal standard dilution series.

    • Include a sample with only the analyte and no internal standard, and a sample with only the highest concentration of the internal standard.

  • Sample Extraction: Perform your standard sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction).

  • LC-MS/MS Analysis: Analyze the extracted samples using your developed LC-MS/MS method.

  • Data Analysis:

    • Monitor the peak area of both the analyte and the internal standard.

    • Plot the analyte peak area versus the internal standard concentration.

    • Plot the internal standard peak area versus its concentration.

    • Plot the ratio of the analyte peak area to the internal standard peak area versus the internal standard concentration.

Expected Results:

The optimal internal standard concentration is the one where the analyte signal is not suppressed, the internal standard signal is stable and well within the linear range of the instrument, and the analyte/IS ratio is consistent.

Data Presentation:

IS Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Peak Area Ratio
0500,0000N/A
10495,000150,0003.30
25505,000380,0001.33
50 502,000 760,000 0.66
100480,0001,500,0000.32
250420,0003,800,0000.11
500350,0007,500,0000.05

Note: The data in this table is for illustrative purposes only. In this example, 50 ng/mL would be chosen as the optimal concentration as it provides a strong IS signal without significantly suppressing the analyte signal.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_spiking Sample Spiking cluster_analysis Analysis cluster_decision Decision A Prepare Analyte Working Solution C Spike Blank Matrix with Analyte A->C B Prepare IS Serial Dilutions D Spike with Varying IS Concentrations B->D C->D E Sample Extraction D->E F LC-MS/MS Analysis E->F G Data Evaluation F->G H Select Optimal IS Concentration G->H

Caption: Experimental workflow for optimizing internal standard concentration.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start High IS Signal Variability? cause1 Inconsistent Pipetting? start->cause1 Yes cause2 Matrix Effects? start->cause2 Yes cause3 Instrument Instability? start->cause3 Yes solution1 Standardize Pipetting & Recalibrate cause1->solution1 solution2 Evaluate Matrix with Pooled Lots cause2->solution2 solution3 Run System Suitability Tests cause3->solution3 end Problem Resolved solution1->end Resolved solution2->end Resolved solution3->end Resolved

Caption: Troubleshooting decision tree for high internal standard signal variability.

References

Preventing deuterium exchange of 2-Hydroxyisobutyric acid-d6 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hydroxyisobutyric acid-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium exchange of this internal standard in solution.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

A1: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom (proton) from the surrounding environment, such as from solvents or atmospheric moisture.[1] For this compound, the deuterium atoms are on the two methyl groups. These are generally more stable than deuterium on heteroatoms like oxygen or nitrogen. However, the methyl groups are alpha to a carbonyl group (from the carboxylic acid), which makes the deuterium atoms susceptible to exchange through a process called keto-enol tautomerism, especially under acidic or basic conditions.[2][3] This exchange can compromise the isotopic purity of the standard, leading to inaccurate quantification in sensitive analytical methods like mass spectrometry.[1]

Q2: The deuterium atoms in this compound are on methyl groups (C-D bonds). Aren't these bonds stable?

A2: While C-D bonds are generally stable, their susceptibility to exchange increases when they are adjacent to a carbonyl group. The hydrogens (or deuterons) on a carbon alpha to a carbonyl are acidic and can be removed by a base or an acid to form an enol or enolate intermediate.[2][3] In this intermediate form, the deuterium can be exchanged with protons from the solvent. For this compound, this process can occur, although likely at a slower rate compared to the exchange of a hydroxyl proton.

Q3: What are the primary factors that promote deuterium exchange in this compound solutions?

A3: The main factors that can induce deuterium exchange are:

  • pH: Both highly acidic and highly basic solutions can catalyze the exchange.[2] The rate of exchange is often at its minimum between pH 2 and 3.[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[4] Storing and handling solutions at low temperatures is crucial.

  • Solvent: Protic solvents (e.g., water, methanol) can act as a source of protons to exchange with the deuterium atoms. Aprotic solvents are preferred for long-term storage.[4]

  • Exposure Time: The longer the compound is exposed to unfavorable conditions, the greater the extent of exchange will be.[5]

Q4: How can I verify the isotopic purity of my this compound standard?

A4: The isotopic purity of your standard should be checked upon receipt and periodically. High-resolution mass spectrometry (HRMS) is a powerful tool to determine isotopic enrichment by analyzing the distribution of isotopologues. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position and extent of deuterium labeling.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in experiments.

Symptom Possible Cause(s) Suggested Solution(s)
Inconsistent or lower-than-expected signal from the deuterated internal standard. 1. Deuterium exchange with the solvent or matrix. 2. Degradation of the standard.1. Verify the pH of your solutions; adjust to a pH range of 2-3 if compatible with your assay. 2. Prepare fresh stock solutions in an anhydrous aprotic solvent. 3. Minimize the time the standard is in an aqueous or protic solvent before analysis.[5]
Appearance of a signal at the mass of the unlabeled analyte in a blank sample spiked only with the internal standard. 1. Significant deuterium exchange is occurring. 2. Impurity in the deuterated standard.1. Review your entire sample preparation workflow. Ensure low temperatures and appropriate pH are maintained. 2. Use aprotic solvents for stock solutions and minimize exposure to protic solvents.[4] 3. Verify the purity of the standard with the supplier's certificate of analysis or by HRMS.
Poor reproducibility of analytical results. 1. Inconsistent sample preparation conditions (e.g., variable incubation times, temperatures, or pH).1. Develop and adhere to a strict standard operating procedure (SOP) for sample preparation. 2. Use a cooled autosampler to maintain low temperatures during the analytical run.

Quantitative Data Summary

The stability of this compound is highly dependent on the experimental conditions. The following table summarizes the expected impact of these conditions on the rate of deuterium exchange.

Parameter Condition Expected Rate of Deuterium Exchange Recommendation
pH < 2HighAvoid if possible. If necessary, keep exposure time minimal and temperature low.
2 - 3MinimalOptimal pH range for stability in aqueous solutions. [2]
3 - 8ModerateExchange rate increases with pH.
> 8HighAvoid prolonged exposure.
Temperature -20°C or belowVery LowRecommended for long-term storage of stock solutions.[6]
0 - 4°CLowIdeal for sample preparation and analysis (e.g., cooled autosampler).
Room Temperature (~25°C)ModerateMinimize exposure at this temperature.
> 40°CHighAvoid.
Solvent Aprotic (e.g., Acetonitrile, Dioxane)Very LowRecommended for stock solutions. [4]
Protic (e.g., Water, Methanol)Can be significantMinimize use and exposure time. If necessary, use at low temperature and optimal pH.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare stable stock and working solutions of this compound while minimizing deuterium exchange.

Materials:

  • This compound solid

  • Anhydrous, high-purity aprotic solvent (e.g., acetonitrile)

  • Class A volumetric flasks

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: In a dry environment (e.g., under a stream of nitrogen or in a glove box), accurately weigh the required amount of the solid standard.

  • Dissolution: Transfer the weighed solid to a Class A volumetric flask. Add a small amount of the anhydrous aprotic solvent to dissolve the solid completely.

  • Dilution: Once fully dissolved, bring the solution to the final volume with the same solvent.

  • Mixing: Cap the flask and mix thoroughly by inversion.

  • Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store at -20°C or below.[6]

  • Working Solution Preparation: On the day of the experiment, allow the stock solution to warm to room temperature. Perform serial dilutions to the desired concentration using the appropriate solvent (preferably the initial mobile phase if performing LC-MS, or an aprotic solvent).

Protocol 2: Minimizing Deuterium Exchange during LC-MS Analysis

Objective: To provide a general workflow for the analysis of samples containing this compound that minimizes back-exchange during the analytical run.

Key Principle: The rate of H/D exchange can be significantly slowed by maintaining a low temperature and an acidic pH (around 2.5-3.0) throughout the sample preparation and analysis.

Procedure:

  • Sample Preparation:

    • If possible, perform the final dilution of the sample in an aprotic solvent.

    • If an aqueous solution is required, ensure it is acidified to a pH of approximately 2.5-3.0 with a suitable acid (e.g., formic acid).

    • Keep samples on ice or in a cooled rack during preparation.

  • LC System Conditions:

    • Use a cooled autosampler set to 4°C.

    • Acidify the mobile phases with an appropriate acid (e.g., 0.1% formic acid) to maintain a low pH.

    • Optimize the chromatographic method to have a short run time to minimize the compound's exposure to the aqueous mobile phase.

  • Mass Spectrometry:

    • Configure the mass spectrometer to monitor for both the deuterated standard and the potential unlabeled analogue to assess the extent of back-exchange.

Visualizations

Deuterium_Exchange_Mechanism cluster_keto Keto Form (Stable) cluster_enol Enol Intermediate (Exchange Prone) Keto This compound Enol Enol Intermediate Keto->Enol + H+ or - H+ (Acid/Base Catalysis) Enol->Keto - H+ or + H+ (Re-protonation) Solvent Protic Solvent (H2O) Solvent->Enol Proton Source Experimental_Workflow Start Start: Solid 2-HIBA-d6 Stock Prepare Stock Solution (Aprotic Solvent, -20°C) Start->Stock Working Prepare Working Solution (Dilute in acidic buffer, pH 2.5) Stock->Working SamplePrep Sample Preparation (On Ice, Acidic pH) Working->SamplePrep LCMS LC-MS Analysis (Cooled Autosampler, Acidic Mobile Phase) SamplePrep->LCMS Data Data Analysis (Monitor for back-exchange) LCMS->Data Troubleshooting_Tree Start Inaccurate Results with 2-HIBA-d6 Standard? CheckPurity Is the Standard's Isotopic Purity Verified? Start->CheckPurity VerifyPurity Action: Verify Purity (HRMS or NMR) CheckPurity->VerifyPurity No CheckStorage Is the Stock Solution Stored Correctly? CheckPurity->CheckStorage Yes VerifyPurity->CheckStorage CorrectStorage Action: Store in Aprotic Solvent at -20°C CheckStorage->CorrectStorage No CheckpH Is the Sample/Mobile Phase pH Optimized (2-3)? CheckStorage->CheckpH Yes CorrectStorage->CheckpH AdjustpH Action: Adjust pH of all Aqueous Solutions CheckpH->AdjustpH No CheckTemp Are Samples Kept Cold During Prep/Analysis? CheckpH->CheckTemp Yes AdjustpH->CheckTemp ControlTemp Action: Use Ice Baths and Cooled Autosampler CheckTemp->ControlTemp No End Problem Resolved CheckTemp->End Yes ControlTemp->End

References

Technical Support Center: Improving Peak Shape for 2-Hydroxyisobutyric Acid in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address common chromatographic challenges encountered during the analysis of 2-Hydroxyisobutyric acid (2-HIBA), with a primary focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 2-Hydroxyisobutyric acid tailing in HPLC?

A1: Peak tailing for 2-Hydroxyisobutyric acid, a polar carboxylic acid, in reversed-phase HPLC is typically caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary reasons include:

  • Silanol Interactions: The negatively charged carboxyl group of 2-HIBA can interact with residual, un-capped silanol groups on the surface of silica-based columns, leading to delayed elution and asymmetric peaks.[2][3]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of 2-HIBA (~3.7-3.95), the molecule will exist in both its ionized (carboxylate) and un-ionized (carboxylic acid) forms.[1][3] This dual state leads to inconsistent retention and peak distortion.

Q2: What is the pKa of 2-Hydroxyisobutyric acid and why is it critical for my HPLC method?

A2: The pKa of 2-Hydroxyisobutyric acid is approximately 3.7 to 3.95.[4][5][6] This value is crucial for HPLC method development because, to achieve a sharp, symmetrical peak for an acidic compound, the mobile phase pH should be adjusted to at least 1-2 pH units below the pKa.[1][7] This technique, known as ion suppression, ensures the analyte is predominantly in its neutral, un-ionized form, which interacts more uniformly with the non-polar stationary phase and minimizes undesirable secondary interactions.[1][8]

Q3: My peak is broad, not tailing. What are the likely causes?

A3: Broad peaks can result from several factors unrelated to secondary chemical interactions:

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[1][3] Try reducing the injection volume or diluting the sample.[1][9]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or a large detector cell, can cause the analyte band to spread before it reaches the detector.[9][10][11]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., more organic) than the mobile phase, it can cause peak distortion and broadening.[1][9] It is always best to dissolve the sample in the mobile phase itself.

Q4: Can I analyze 2-Hydroxyisobutyric acid using Gas Chromatography (GC)?

A4: Direct analysis of 2-Hydroxyisobutyric acid by GC is not feasible due to its high polarity and low volatility.[12] To make it suitable for GC analysis, a chemical derivatization step is required to convert the polar carboxyl and hydroxyl groups into less polar, more volatile functional groups.[13][14] Common derivatization methods include silylation (e.g., using BSTFA) or esterification (e.g., using BF3 in methanol).[12][13][15]

HPLC Troubleshooting Guide

Issue: Peak Tailing

Peak tailing is the most common issue for acidic analytes like 2-HIBA. A systematic approach is key to resolving it. A USP Tailing Factor (Tf) greater than 1.2 indicates significant tailing.[9]

G cluster_0 Troubleshooting Workflow for Peak Tailing start Start: Peak Tailing Observed check_ph 1. Check Mobile Phase pH Is pH at least 1-2 units below pKa (~3.7)? start->check_ph adjust_ph Action: Adjust pH to 2.5-2.8 using Formic or Phosphoric Acid check_ph->adjust_ph No check_buffer 2. Check Buffer Strength Is it adequate (e.g., 10-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer adjust_buffer Action: Increase Buffer Concentration check_buffer->adjust_buffer No check_column 3. Evaluate Column Is it old, contaminated, or have high silanol activity? check_buffer->check_column Yes adjust_buffer->check_column replace_column Action: Flush with strong solvent. If no improvement, replace with a new, end-capped column. check_column->replace_column Yes resolved Problem Resolved check_column->resolved No replace_column->resolved

A workflow diagram for troubleshooting peak tailing in HPLC.
Issue: Peak Fronting

Q: What causes my 2-HIBA peak to front? A: Peak fronting is often caused by sample overload or column issues.[1][16]

  • Troubleshooting Steps:

    • Reduce Sample Concentration/Volume: Dilute your sample or decrease the injection volume to see if the fronting diminishes. This is the most common cause.[1][3]

    • Check for Column Voids: A void or channel at the head of the column can distort the peak. This can occur from pressure shocks or column age.[1][3] Reversing and flushing the column may help, but replacement is often the solution.[3]

    • Ensure Proper Sample Solvent: As with broad peaks, dissolving the sample in a solvent stronger than the mobile phase can lead to fronting.[1] Always try to use the mobile phase as the sample solvent.

Issue: Split Peaks

Q: Why is my 2-HIBA peak splitting into two? A: A split peak can indicate an issue at the column inlet or a problem with the sample solvent.[1]

  • Troubleshooting Steps:

    • Check for a Blocked Frit: A partially blocked inlet frit on the column can distort the sample band as it enters, causing a split peak.[1][3] Try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced.

    • Verify Sample Solvent Compatibility: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase. An injection of a strong, incompatible solvent can cause the peak to split.

    • Rule out Co-elution: Inject a smaller volume of your sample. If the split peak resolves into two distinct, smaller peaks, you may have a co-eluting impurity rather than an equipment problem.

GC Troubleshooting Guide

Issue: Poor Peak Shape after Derivatization

Q: My derivatized 2-HIBA peak is tailing or broad in GC. What should I do? A: Poor peak shape in GC after derivatization usually points to an incomplete reaction or active sites within the system.

  • Troubleshooting Steps:

    • Optimize Derivatization Reaction: Incomplete derivatization is a common cause of tailing, as the un-derivatized polar analyte interacts poorly with the GC column. Review your reaction time and temperature.[15] You may need to increase the temperature or allow the reaction to proceed longer to ensure it goes to completion.[15]

    • Check for Active Sites: Active sites in the GC inlet (e.g., on the liner) or at the head of the column can cause tailing of even derivatized analytes.[16]

      • Use a fresh, deactivated liner.

      • Trim 10-20 cm from the front of the GC column to remove any accumulated non-volatile residues or active sites.[16]

    • Avoid Column Overload: Just as in HPLC, injecting too much sample can cause peak fronting in GC.[16]

Key Experimental Parameters & Protocols

Data Presentation

Table 1: Key Properties of 2-Hydroxyisobutyric Acid

Property Value Source(s)
Molecular Formula C₄H₈O₃ [17]
Molecular Weight ~104.10 g/mol [17][18]
pKa 3.717 - 3.95 [4][5][17]

| Solubility | Soluble in water, methanol, alcohol, ether |[4][17] |

Table 2: Recommended Starting HPLC Method Parameters for 2-HIBA

Parameter Recommendation Rationale / Notes Source(s)
Column C18, high-purity silica, end-capped Minimizes silanol interactions. [10][19]
Mobile Phase Acetonitrile / Buffered Aqueous Phase Acetonitrile often provides sharper peaks. [1]
Aqueous Buffer 25 mM Potassium Phosphate or Formic Acid Phosphate is good for UV; Formic Acid for MS. [1][20]
Mobile Phase pH 2.5 - 2.8 Crucial for ion suppression and good peak shape. [1][7]
Detection UV or Mass Spectrometry (MS) MS requires volatile buffers like formic acid. [20]

| Temperature | 25 - 40 °C | Higher temps can improve efficiency. |[1][11] |

Experimental Protocols

Protocol 1: HPLC Mobile Phase Preparation for Ion Suppression

This protocol describes the preparation of a mobile phase designed to suppress the ionization of 2-HIBA, leading to improved peak shape.

  • Prepare Aqueous Buffer (e.g., 25 mM Potassium Phosphate):

    • Weigh the appropriate amount of monobasic potassium phosphate (KH₂PO₄) and dissolve it in HPLC-grade water to create a 25 mM solution.

    • Using a calibrated pH meter, carefully adjust the pH of the solution down to 2.8 with phosphoric acid.[1]

    • Filter the prepared buffer through a 0.22 µm membrane filter to remove particulates.[1]

  • Prepare Organic Phase:

    • Use HPLC-grade acetonitrile.

  • Final Mobile Phase Composition:

    • Begin with an isocratic elution (e.g., 95% aqueous buffer, 5% acetonitrile).[1]

    • Degas the final mobile phase mixture before use.

  • Sample Preparation:

    • Whenever possible, dissolve the 2-HIBA standard or sample directly in the prepared mobile phase.[1]

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

Protocol 2: General GC Derivatization Protocol (Esterification with BF₃-Methanol)

This protocol provides a general procedure for the esterification of 2-HIBA for GC analysis. Note: Boron trifluoride is toxic and corrosive; handle with extreme care in a fume hood.

  • Sample Preparation:

    • Place approximately 1-5 mg of the dried sample or standard into a reaction vial.

  • Derivatization:

    • Add 2-3 mL of 14% Boron trifluoride (BF₃) in methanol to the vial.[13]

    • Seal the vial tightly and heat at 60-90 °C for 10-15 minutes.[13]

  • Extraction:

    • Allow the vial to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing ~25 mL of hexane and ~20 mL of saturated NaCl solution.

    • Shake vigorously and allow the layers to separate.

    • Collect the upper hexane layer, which contains the derivatized methyl ester.

  • Drying and Concentration:

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample to the desired volume.

  • Analysis:

    • The sample is now ready for injection onto the GC system.

Visual Guides & Relationships

G cluster_1 Effect of Mobile Phase pH on 2-HIBA cluster_low_ph Ion Suppression cluster_high_ph Ionization pKa 2-HIBA pKa ≈ 3.7 LowPH Mobile Phase pH < 2.7 pKa->LowPH pH << pKa HighPH Mobile Phase pH > 4.7 pKa->HighPH pH >> pKa Neutral Analyte is Predominantly Neutral (R-COOH) LowPH->Neutral GoodPeak Result: Symmetrical Peak Neutral->GoodPeak Ionized Analyte is Predominantly Ionized (R-COO⁻) HighPH->Ionized BadPeak Result: Peak Tailing (due to silanol interaction) Ionized->BadPeak

Relationship between mobile phase pH, pKa, and peak shape for 2-HIBA.

G cluster_0 General Chromatographic Workflow prep 1. Sample Preparation (Dissolve/Derivatize) filter 2. Sample Filtration (0.45 µm) prep->filter inject 3. Injection filter->inject separate 4. Chromatographic Separation (Column) inject->separate detect 5. Detection (UV or MS) separate->detect analyze 6. Data Analysis (Integration & Quantification) detect->analyze

References

Addressing ion suppression for 2-Hydroxyisobutyric acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression during the quantification of 2-Hydroxyisobutyric acid (2-HIBA) by LC-MS/MS.

Troubleshooting Guide

Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification. This guide provides a systematic approach to identify and mitigate ion suppression when analyzing 2-HIBA.

Question: My 2-HIBA signal is low, inconsistent, or completely absent. How do I determine if ion suppression is the cause?

Answer:

To determine if ion suppression is affecting your 2-HIBA quantification, you can perform a post-column infusion experiment. This involves continuously infusing a standard solution of 2-HIBA directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A drop in the 2-HIBA signal at the retention time of co-eluting matrix components indicates ion suppression.

Experimental Protocol: Post-Column Infusion

  • Prepare a 2-HIBA solution: Prepare a solution of 2-HIBA in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal on your mass spectrometer.

  • Set up the infusion: Use a syringe pump to deliver the 2-HIBA solution at a constant, low flow rate (e.g., 10 µL/min) into a T-junction placed between the LC column outlet and the mass spectrometer inlet.

  • Equilibrate the system: Begin the infusion and allow the 2-HIBA signal to stabilize, establishing a steady baseline.

  • Inject a blank matrix: Inject a prepared blank matrix sample (e.g., protein-precipitated plasma from a subject not exposed to 2-HIBA) onto the LC column and acquire data.

  • Analyze the data: Observe the infused 2-HIBA signal chromatogram. A dip or significant decrease in the baseline signal indicates the elution of matrix components that are causing ion suppression.

Question: I have confirmed ion suppression is occurring. What are the primary strategies to address this issue?

Answer:

There are three main strategies to combat ion suppression in 2-HIBA analysis:

  • Optimize Sample Preparation: The most effective way to reduce ion suppression is to remove interfering matrix components before analysis.

  • Improve Chromatographic Separation: Modifying your LC method can separate 2-HIBA from co-eluting interferences.

  • Utilize an Internal Standard: A stable isotope-labeled (SIL) internal standard is crucial for accurate quantification as it co-elutes with 2-HIBA and experiences similar ion suppression, allowing for reliable normalization.

Below is a troubleshooting workflow to guide you through addressing ion suppression.

Ion_Suppression_Troubleshooting start Low or Inconsistent 2-HIBA Signal check_suppression Perform Post-Column Infusion to Confirm Ion Suppression start->check_suppression suppression_confirmed Ion Suppression Confirmed check_suppression->suppression_confirmed no_suppression No Significant Suppression Investigate Other Issues (e.g., instrument sensitivity, sample stability) suppression_confirmed->no_suppression No optimize_sample_prep Optimize Sample Preparation suppression_confirmed->optimize_sample_prep Yes protein_precipitation Protein Precipitation (PPT) optimize_sample_prep->protein_precipitation lle Liquid-Liquid Extraction (LLE) optimize_sample_prep->lle spe Solid-Phase Extraction (SPE) optimize_sample_prep->spe optimize_chromatography Improve Chromatographic Separation use_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_is revalidate Re-evaluate with Post-Column Infusion use_is->revalidate protein_precipitation->optimize_chromatography lle->optimize_chromatography spe->optimize_chromatography revalidate->optimize_sample_prep Suppression Persists success Successful Quantification revalidate->success Suppression Mitigated

Caption: Troubleshooting workflow for addressing ion suppression in 2-HIBA analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation technique for 2-HIBA in plasma to minimize ion suppression?

A1: Protein precipitation (PPT) is a straightforward and often effective method for preparing plasma samples for 2-HIBA analysis.[1] It removes the majority of proteins, which are a significant source of matrix interference. For more complex matrices or if significant ion suppression persists after PPT, Solid-Phase Extraction (SPE) is recommended for a cleaner extract.

Recommended Protein Precipitation Protocol for 2-HIBA in Plasma

This protocol is adapted from a method for a structurally similar compound, β-hydroxy-β-methylbutyrate.[1]

  • Sample Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a working solution of 2-Hydroxyisobutyric acid-d6 (the stable isotope-labeled internal standard) to each sample, calibrator, and quality control sample.

  • Precipitation: Add 400 µL of cold precipitation solution (0.1% formic acid in acetonitrile) to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C. This step helps to concentrate the analyte and allows for reconstitution in a mobile phase-compatible solvent, which can improve peak shape.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Q2: What type of internal standard should I use for 2-HIBA quantification?

A2: A stable isotope-labeled (SIL) internal standard is highly recommended. This compound is a commercially available deuterated analog of 2-HIBA and is an excellent choice. A SIL internal standard will have nearly identical chemical and physical properties to 2-HIBA, meaning it will co-elute and experience the same degree of ion suppression. The use of a SIL-IS allows for the accurate calculation of the analyte concentration based on the peak area ratio of the analyte to the internal standard.

Q3: How can I optimize my chromatography to separate 2-HIBA from interfering matrix components?

A3: Chromatographic optimization is key to resolving 2-HIBA from sources of ion suppression. Here are several parameters you can adjust:

  • Column Chemistry: A C18 reversed-phase column is a good starting point. If co-elution is an issue, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to alter selectivity.

  • Mobile Phase Composition: Varying the organic solvent (e.g., acetonitrile vs. methanol) can significantly change selectivity.

  • Mobile Phase Additives: Since 2-HIBA is a carboxylic acid, adding a small amount of an acid like formic acid (0.1%) or acetic acid to the mobile phase will ensure it is in its protonated form, leading to better retention and peak shape on a reversed-phase column.

  • Gradient Elution: A shallow gradient elution profile can improve the separation of early-eluting compounds, which is often where polar molecules like 2-HIBA and many matrix interferences elute.

Q4: I am still experiencing significant ion suppression after trying protein precipitation. What should I do next?

A4: If protein precipitation is insufficient, a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) is the next logical step. SPE can provide a much cleaner extract by selectively isolating 2-HIBA while removing a wider range of interfering compounds, including phospholipids, which are common sources of ion suppression.

SPE_Workflow start Pre-treated Plasma Sample (e.g., diluted with buffer) condition 1. Condition SPE Cartridge (e.g., with Methanol) start->condition equilibrate 2. Equilibrate SPE Cartridge (e.g., with Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge (to remove interferences) load->wash elute 5. Elute 2-HIBA (with organic solvent) wash->elute end Collect Eluate for LC-MS/MS Analysis elute->end

Caption: General workflow for Solid-Phase Extraction (SPE).

SPE Sorbent Selection: For an acidic compound like 2-HIBA, a mixed-mode or a weak anion exchange (WAX) sorbent can be very effective. Alternatively, a polymeric reversed-phase sorbent like Oasis HLB can provide good retention for polar compounds.

Data Presentation

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for a small organic acid in plasma, based on literature for similar compounds.[1][2]

ParameterTypical Acceptance CriteriaExample Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 1010 - 50 ng/mL
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)< 6%
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)< 8%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-8.8% to +1.9%
Extraction Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor < 15%Pass

This technical support guide provides a starting point for addressing ion suppression in the quantification of 2-HIBA. Method development and validation should always be performed to ensure the accuracy and reliability of your results.

References

2-Hydroxyisobutyric acid-d6 stability in biological samples during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Hydroxyisobutyric acid-d6 in biological samples during storage. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

As a solid, this compound is stable for at least four years when stored at -20°C. For solutions, it is crucial to refer to the manufacturer's specific recommendations. Generally, stock solutions should be stored at low temperatures (e.g., refrigerated at 4°C or frozen) to minimize degradation. It is also advisable to avoid repeated freeze-thaw cycles.

Q2: What are the primary concerns regarding the stability of this compound in biological samples?

The main stability concerns for deuterated carboxylic acids like this compound in biological matrices are chemical degradation and isotopic exchange.[1] Factors such as temperature, pH, and enzymatic activity in the biological sample can influence these processes.[2]

Q3: How does pH affect the stability of deuterated carboxylic acids?

The pH of the biological matrix can be a critical factor. For carboxylic acids, the rate of hydrogen-deuterium exchange is often at its minimum between pH 2 and 3.[1] However, the optimal pH for overall stability will depend on the specific chemical structure and its susceptibility to other degradation pathways like hydrolysis or oxidation.

Q4: What is "back-exchange" and how can it be minimized during LC-MS analysis?

Back-exchange is the replacement of deuterium atoms on the internal standard with protons from the analytical mobile phase or sample diluent. This can be a significant issue for labile deuterium atoms. To minimize back-exchange, consider using a deuterated mobile phase or adjusting the pH of the mobile phase to a range where the exchange is minimized.

Q5: Can the position of the deuterium labels on this compound affect its stability?

Yes, the position of deuteration is critical. For this compound, the deuterium atoms are on the methyl groups, which are generally stable and not prone to exchange under typical bioanalytical conditions. Deuterium atoms on heteroatoms (like oxygen or nitrogen) or at acidic/basic sites are more susceptible to exchange.

Troubleshooting Guides

This section provides guidance on how to identify and resolve common issues related to the stability of this compound as an internal standard in bioanalytical assays.

Issue 1: Decreasing Internal Standard Signal Over Time in Stored Samples

Symptoms:

  • A consistent decrease in the peak area of this compound in QC samples and study samples over the storage period.

  • Increased variability in the analyte/internal standard peak area ratio.

Potential Causes and Solutions:

Potential CauseTroubleshooting StepsExpected Outcome
Degradation at Storage Temperature 1. Review the storage temperature of your samples. Ensure they are consistently stored at the intended temperature (e.g., -20°C or -80°C). 2. Conduct a long-term stability study by analyzing QC samples stored for different durations.A stable internal standard signal in samples stored at the appropriate temperature will confirm the correct storage conditions.
Freeze-Thaw Instability 1. Minimize the number of freeze-thaw cycles for each sample. 2. Perform a freeze-thaw stability assessment by subjecting QC samples to multiple freeze-thaw cycles (e.g., 3-5 cycles) and analyzing them.If the signal is stable after multiple freeze-thaw cycles, this is unlikely to be the cause. If not, aliquotting samples after collection is recommended.
Enzymatic Degradation 1. If storing samples at 4°C or room temperature for short periods, consider adding enzyme inhibitors to the collection tubes. 2. Process samples on ice and freeze them as quickly as possible after collection.Prevention of enzymatic activity should result in a more stable internal standard signal during short-term storage.
Issue 2: Inconsistent or Unstable Internal Standard Signal Within an Analytical Run

Symptoms:

  • Random fluctuations in the this compound peak area across an analytical batch.

  • Poor precision of quality control samples.

Potential Causes and Solutions:

Potential CauseTroubleshooting StepsExpected Outcome
Autosampler Instability 1. Prepare a set of QC samples and place them in the autosampler. Analyze them at the beginning and end of a typical run duration. 2. Check the autosampler temperature control.A stable signal in the stored QCs will rule out autosampler-related degradation. If the signal decreases, the internal standard may be unstable under the autosampler conditions.
Inconsistent Sample Preparation 1. Review the sample preparation standard operating procedure (SOP) for any inconsistencies. 2. Ensure the internal standard solution is thoroughly mixed before being added to the samples.Proper and consistent mixing will ensure a homogenous distribution of the internal standard, leading to a more consistent signal.
Matrix Effects 1. Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. 2. Analyze a series of pure standard solutions (in solvent) to see if the signal remains stable without the biological matrix.If the signal is stable in the absence of the matrix, matrix effects are the likely cause. Chromatographic conditions may need to be optimized to separate the analyte and internal standard from interfering matrix components.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative stability data for this compound in biological matrices. The following tables are illustrative examples of how stability data should be presented. Researchers should generate their own data based on the provided experimental protocols.

Table 1: Illustrative Short-Term Stability of this compound in Human Plasma

Storage ConditionTime (hours)Low QC (ng/mL)High QC (ng/mL)
Mean % Recovery (± SD) Mean % Recovery (± SD)
Room Temperature (~25°C)0100 (± 4.2)100 (± 3.8)
698.5 (± 5.1)99.1 (± 4.5)
2495.2 (± 6.3)96.8 (± 5.9)
Refrigerated (4°C)0100 (± 3.9)100 (± 4.1)
24101.2 (± 4.8)100.5 (± 4.3)
4899.8 (± 5.5)100.1 (± 4.9)

Table 2: Illustrative Freeze-Thaw and Long-Term Stability of this compound in Human Urine

Stability TestLow QC (ng/mL)High QC (ng/mL)
Mean % Recovery (± SD) Mean % Recovery (± SD)
Freeze-Thaw Cycles
Cycle 1100 (± 5.3)100 (± 4.7)
Cycle 397.9 (± 6.1)98.5 (± 5.2)
Cycle 596.4 (± 7.2)97.1 (± 6.5)
Long-Term Storage (-80°C)
1 Month100.8 (± 4.9)101.3 (± 4.4)
3 Months99.5 (± 5.8)100.2 (± 5.1)
6 Months98.7 (± 6.4)99.6 (± 5.7)

Experimental Protocols

Protocol: Assessment of Internal Standard Stability in Biological Matrix

This protocol outlines a general procedure for evaluating the short-term, long-term, and freeze-thaw stability of this compound in a biological matrix (e.g., plasma, urine).

1. Materials:

  • Blank biological matrix (e.g., human plasma, urine)

  • This compound stock solution

  • Analyte stock solution (for QC preparation)

  • Validated bioanalytical method (e.g., LC-MS/MS)

2. Preparation of QC Samples:

  • Prepare at least two levels of Quality Control (QC) samples: Low QC (LQC) and High QC (HQC).

  • Spike blank biological matrix with the analyte and this compound to achieve the desired concentrations.

  • Prepare a sufficient number of aliquots for each stability test.

3. Stability Assessments:

  • Short-Term (Bench-Top) Stability:

    • Thaw LQC and HQC samples and keep them at room temperature (or specified temperature).

    • Analyze aliquots at predetermined time points (e.g., 0, 4, 8, 24 hours).

    • Compare the results to the baseline (time 0).

  • Freeze-Thaw Stability:

    • Subject LQC and HQC aliquots to a specified number of freeze-thaw cycles (e.g., three or five). A freeze-thaw cycle consists of freezing the samples at the intended storage temperature for at least 12 hours and then thawing them unassisted at room temperature.

    • After the final thaw, analyze the samples.

    • Compare the results to the baseline (samples that have not undergone freeze-thaw cycles).

  • Long-Term Stability:

    • Store LQC and HQC aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).

    • Analyze aliquots at specified time points (e.g., 1, 3, 6, 12 months).

    • Compare the results to the baseline (samples analyzed at the beginning of the storage period).

4. Acceptance Criteria:

  • The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Internal Standard Signal check_run_consistency Signal unstable within a single run? start->check_run_consistency check_storage_consistency Signal decreasing over storage time? check_run_consistency->check_storage_consistency No autosampler_issue Investigate Autosampler Stability & Matrix Effects check_run_consistency->autosampler_issue Yes storage_issue Investigate Storage Temp, Freeze-Thaw Cycles, & Enzymatic Degradation check_storage_consistency->storage_issue Yes method_revalidation Re-evaluate Sample Preparation & Method check_storage_consistency->method_revalidation No end Stable Signal autosampler_issue->end storage_issue->end method_revalidation->end

Caption: Troubleshooting workflow for inconsistent internal standard signals.

Stability_Assessment_Protocol prep_qcs Prepare Low & High QC Samples in Matrix storage_conditions Subject QCs to Stability Conditions prep_qcs->storage_conditions short_term Short-Term (Bench-Top) storage_conditions->short_term freeze_thaw Freeze-Thaw Cycles storage_conditions->freeze_thaw long_term Long-Term Storage storage_conditions->long_term analysis Analyze Samples with Validated Method short_term->analysis freeze_thaw->analysis long_term->analysis data_evaluation Compare to Baseline (within ±15%) analysis->data_evaluation stable Stability Confirmed data_evaluation->stable Yes not_stable Stability Not Confirmed (Re-evaluate Conditions) data_evaluation->not_stable No

Caption: Experimental workflow for stability assessment of an internal standard.

References

Technical Support Center: Minimizing Carryover in 2-Hydroxyisobutyric Acid UHPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the ultra-high performance liquid chromatography (UHPLC) analysis of 2-Hydroxyisobutyric acid (2-HIBA).

Troubleshooting Guides

Issue: Persistent 2-HIBA Peaks in Blank Injections

Question: I am observing peaks corresponding to 2-Hydroxyisobutyric acid in my blank injections immediately following high-concentration samples. How can I identify the source of this carryover and eliminate it?

Answer:

Systematic troubleshooting is crucial to pinpoint the source of carryover. 2-HIBA is a small, polar organic acid, which can be prone to interactions with various components of the UHPLC system. Follow this step-by-step guide to diagnose and resolve the issue.

Experimental Protocol: Systematic Carryover Investigation

  • Confirm Carryover:

    • Inject a high-concentration standard of 2-HIBA.

    • Immediately follow with at least three blank injections (using the same solvent as your sample diluent).

    • If the 2-HIBA peak appears in the first blank and decreases in subsequent blanks, you are experiencing "classic" carryover.[1] If the peak area remains constant, you may have a contaminated blank or mobile phase.[1]

  • Isolate the Source: A logical, step-by-step process of elimination is the most effective way to identify the carryover source.

    • Step 1: Column as the Source?

      • Remove the analytical column and replace it with a zero-dead-volume union.

      • Repeat the injection sequence of a high-concentration standard followed by blanks.

      • If the carryover is significantly reduced or eliminated, the column is a primary contributor.[2] Strongly retained impurities or degradation of the stationary phase could be the cause.[1]

      • Solution:

        • Implement a robust column wash method after each analytical run or batch. For reversed-phase columns, a high-organic wash is typically effective. For HILIC columns, flushing with a high-aqueous mobile phase is necessary.[3]

        • Consider dedicating a column specifically for the 2-HIBA assay if carryover persists.

    • Step 2: Autosampler as the Source?

      • If carryover persists after removing the column, the autosampler is the likely culprit.[2] Key areas for carryover within the autosampler include the needle, injection valve, and sample loop.[4]

      • Solution:

        • Optimize Needle Wash: This is the most critical step for reducing autosampler-related carryover. The wash solvent must be effective at solubilizing 2-HIBA.

          • Wash Solvent Composition: For polar analytes like 2-HIBA, a multi-solvent wash is often most effective. A good starting point is a mixture that includes both aqueous and organic components to remove a wide range of contaminants.[5] Consider a wash solution containing a high percentage of water, as this is the strong solvent in HILIC, a common technique for such polar compounds.[3] Adding a small amount of acid (e.g., 0.1-1% formic acid) can help to neutralize any ionic interactions with metal surfaces.[2][5]

          • Wash Volume and Cycles: Increase the wash volume and the number of wash cycles. A wash volume of at least 10 times the injection volume is a good starting point.[6]

        • Injection Mode: If your system allows, switching from partial loop to full loop injection can provide a more effective flush of the sample flow path.[7]

Diagram: Troubleshooting Workflow for 2-HIBA Carryover

start Observe 2-HIBA Peak in Blank confirm Inject High-Conc. Standard Followed by 3 Blanks start->confirm check_carryover Is Carryover 'Classic'? confirm->check_carryover contamination Potential Contamination of Blank or Mobile Phase check_carryover->contamination No (Constant Peak) remove_column Remove Column, Replace with Union check_carryover->remove_column Yes inject_sequence Inject High-Conc. Standard + Blanks remove_column->inject_sequence check_carryover_no_column Carryover Reduced? inject_sequence->check_carryover_no_column column_issue Column is a Source. Implement Robust Wash. check_carryover_no_column->column_issue Yes autosampler_issue Autosampler is Likely Source check_carryover_no_column->autosampler_issue No final_solution Carryover Minimized column_issue->final_solution optimize_wash Optimize Needle Wash: - Solvent Composition - Volume & Cycles autosampler_issue->optimize_wash check_injection_mode Consider Full Loop Injection optimize_wash->check_injection_mode check_injection_mode->final_solution cluster_0 Injection Sequence cluster_1 Analysis cluster_2 Acceptance Criteria inj1 Inject ULOQ Standard inj2 Inject Blank 1 inj3 Inject Blank 2 measure_area Measure 2-HIBA Peak Area in Blank 1 inj2->measure_area inj4 Inject Blank 3 compare_area Compare with LLOQ Peak Area measure_area->compare_area acceptance Carryover Peak Area < 20% of LLOQ Peak Area compare_area->acceptance

References

Selecting the optimal LC column for 2-Hydroxyisobutyric acid separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting the optimal Liquid Chromatography (LC) column and troubleshooting common issues encountered during the separation of 2-Hydroxyisobutyric acid (2-HIBA).

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of LC column for separating 2-Hydroxyisobutyric acid?

A1: The optimal column depends on the sample matrix and analytical goals. Due to its polar and acidic nature, 2-Hydroxyisobutyric acid is often challenging to retain on traditional reversed-phase C18 columns. Therefore, several column chemistries are recommended:

  • Reversed-Phase (RP) C18 Columns: While standard C18 columns can be used, they often require highly aqueous mobile phases, which can lead to poor retention. Newer generation C18 columns with enhanced polar retention are a better choice.

  • Mixed-Mode Columns: These columns offer a combination of reversed-phase and ion-exchange retention mechanisms, providing enhanced retention and selectivity for polar and charged analytes like 2-HIBA. A Newcrom B column, for example, can be used for this purpose.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns are specifically designed for the retention of highly polar compounds. Columns with aminopropyl (NH2) or amide stationary phases are effective for separating small organic acids.[2]

Q2: How can I improve the peak shape of 2-Hydroxyisobutyric acid in reversed-phase chromatography?

A2: Poor peak shape, particularly tailing, is a common issue for acidic compounds. To improve it:

  • Mobile Phase pH: Adjusting the mobile phase pH to be at least 2 pH units below the pKa of 2-Hydroxyisobutyric acid (pKa ≈ 3.7) will ensure it is in its neutral, un-ionized form, leading to better peak shape.[3] Using a buffer, such as phosphate or formate, is crucial to maintain a stable pH.

  • Column Choice: Utilize a high-purity, end-capped C18 column to minimize secondary interactions with residual silanols on the silica surface, which are a primary cause of peak tailing for acidic compounds.

  • Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier in the mobile phase as it can result in sharper peaks.[3]

Q3: Is it possible to separate the enantiomers of 2-Hydroxyisobutyric acid by LC?

Q4: What are the most common issues when analyzing 2-Hydroxyisobutyric acid in biological samples like plasma?

A4: The primary challenges are:

  • Matrix Effects: Biological matrices are complex and can interfere with the analysis, leading to ion suppression or enhancement in LC-MS. Proper sample preparation, such as protein precipitation followed by solid-phase extraction (SPE), is critical.

  • Low Retention: Due to its polarity, achieving adequate retention on reversed-phase columns can be difficult. HILIC or mixed-mode chromatography are often better suited for biological samples.[2]

  • Co-elution with Isomers: 2-Hydroxyisobutyric acid may co-elute with other isomeric hydroxy acids. A high-resolution column and optimized mobile phase are necessary to achieve separation. An HPLC-MS/MS method has been developed to discriminate between 2-HIBA and its isomers.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC analysis of 2-Hydroxyisobutyric acid.

Problem 1: Poor or No Retention in Reversed-Phase HPLC
  • Symptom: The 2-Hydroxyisobutyric acid peak elutes at or near the void volume.

  • Possible Causes & Solutions:

    • Inappropriate Mobile Phase: The mobile phase may be too strong (too much organic solvent). Increase the aqueous portion of the mobile phase. For C18 columns, starting with a highly aqueous mobile phase (e.g., 95-98% aqueous) is recommended.

    • Incorrect Column Choice: A standard C18 column may not be suitable. Consider a C18 column with enhanced polar retention or switch to a HILIC or mixed-mode column.

    • Phase Collapse (Dewetting): When using highly aqueous mobile phases with some C18 columns, the stationary phase can collapse, leading to a loss of retention. Use an aqueous-stable C18 column (often designated with "AQ") or ensure the mobile phase always contains a small percentage of organic solvent.

Problem 2: Tailing Peak Shape
  • Symptom: The peak for 2-Hydroxyisobutyric acid is asymmetrical with a pronounced tail.

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: The acidic analyte is interacting with residual silanol groups on the silica packing.

      • Lower Mobile Phase pH: Use a buffer to maintain the mobile phase pH around 2.5-3.0 to suppress the ionization of both the analyte and the silanol groups.[3]

      • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal silanol activity.

    • Column Overload: Injecting too much sample can lead to peak tailing. Reduce the injection volume or the concentration of the sample.[3]

    • Metal Contamination: Trace metals in the system or column can chelate with the analyte. Clean the system and consider using a column with low metal content.[3]

Problem 3: Irreproducible Retention Times
  • Symptom: The retention time for 2-Hydroxyisobutyric acid shifts between injections or runs.

  • Possible Causes & Solutions:

    • Unstable Mobile Phase pH: Inadequate buffering of the mobile phase can lead to pH fluctuations, causing retention time shifts for an ionizable compound like 2-HIBA. Ensure the buffer has sufficient capacity and is within its effective pH range.

    • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature affects retention.

    • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections, especially when changing mobile phases.

Data Presentation: LC Column Comparison for 2-Hydroxyisobutyric Acid Analysis

Column TypeStationary PhaseDimensions (mm)Particle Size (µm)Mobile PhaseFlow Rate (mL/min)DetectionReference
Reversed-Phase C18150 x 4.65Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS)N/AUV, MS[1]
HILIC Aminopropyl (NH2)100 x 4.63A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient)0.35ESI-MS/MS[2]
Mixed-Mode C18 with Anion ExchangeN/AN/AWater, Acetonitrile, and Ammonium AcetateN/AELSD, CAD, ESI-MS[1]

Experimental Protocols

Detailed Protocol: LC-MS/MS Analysis of 2-Hydroxyisobutyric Acid in Human Plasma

This protocol is adapted from a method for the analysis of similar short-chain hydroxy acids.[2]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled 2-HIBA).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 rpm for 10 minutes at 4°C.

  • Transfer 350 µL of the supernatant to a new tube.

  • Dilute the supernatant with an equal volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: Phenomenex Luna NH2, 100 x 4.6 mm, 3 µm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 80% B

    • 1-8 min: Decrease to 20% B

    • 8-12 min: Increase to 80% B

    • Followed by a re-equilibration step.

  • Flow Rate: 0.35 mL/min.[2]

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000) with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative.

  • MRM Transition: Monitor the appropriate precursor to product ion transition for 2-Hydroxyisobutyric acid (e.g., m/z 103 -> 59, similar to 3-hydroxybutyric acid).[2]

Visualizations

Logical Workflow for Troubleshooting Poor Peak Shape

troubleshooting_peak_shape start Poor Peak Shape Observed (Tailing or Fronting) check_all_peaks Affects all peaks? start->check_all_peaks check_acidic_peaks Affects only acidic peaks (like 2-HIBA)? check_all_peaks->check_acidic_peaks No system_issue System Issue Likely check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue check_acidic_peaks->analyte_specific_issue Yes check_connections Check for loose fittings and extra-column volume system_issue->check_connections check_column_void Inspect for column void check_connections->check_column_void system_solution Fix connections, use shorter tubing, or replace column if voided check_column_void->system_solution check_ph Is mobile phase pH > pKa-2? analyte_specific_issue->check_ph lower_ph Lower mobile phase pH (e.g., to 2.5-3.0 with buffer) check_ph->lower_ph Yes check_column_type Using a high-purity, end-capped column? check_ph->check_column_type No analyte_solution Optimized Method lower_ph->analyte_solution switch_column Switch to a high-purity or polar-endcapped column check_column_type->switch_column No check_overload Reduce sample concentration or injection volume check_column_type->check_overload Yes switch_column->analyte_solution check_overload->analyte_solution experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile (400 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (15k rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Mobile Phase supernatant->dilute inject Inject into LC-MS/MS dilute->inject separation HILIC Column Separation inject->separation detection ESI-MS/MS Detection (MRM) separation->detection integrate Peak Integration detection->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

References

Technical Support Center: 2-Hydroxyisobutyric Acid-d6 Internal Standard Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of 2-Hydroxyisobutyric acid-d6 (2-HIBA-d6) as an internal standard in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to address common calibration curve problems and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for 2-Hydroxyisobutyric acid (2-HIBA) is non-linear at higher concentrations, even when using the 2-HIBA-d6 internal standard. What are the potential causes?

A1: Non-linearity in the upper range of the calibration curve is a common issue in LC-MS/MS analysis. Several factors can contribute to this phenomenon:

  • Detector Saturation: The most frequent cause is the saturation of the mass spectrometer's detector at high analyte concentrations. When the detector reaches its maximum response limit, any further increase in analyte concentration will not produce a proportional increase in signal, leading to a flattening of the curve.

  • Ionization Suppression/Enhancement: Although a stable isotope-labeled internal standard (SIL-IS) like 2-HIBA-d6 is designed to co-elute and experience similar matrix effects as the analyte, at very high concentrations, the analyte itself can suppress the ionization of the internal standard, altering the analyte/IS response ratio.

  • Isotopic Contribution: At high concentrations of the analyte, the natural isotopic abundance of 2-HIBA may contribute to the signal of the 2-HIBA-d6 internal standard, particularly if the mass difference is small. This can lead to inaccuracies in the response ratio.

  • Formation of Multimers: At high concentrations, the analyte may form dimers or other multimers in the ion source, which are not monitored, leading to a non-proportional response for the monomeric form.

Q2: What is "matrix effect," and how can 2-HIBA-d6 help mitigate it?

A2: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] These interferences can either suppress or enhance the ion signal, leading to inaccurate and imprecise quantification.[2]

A SIL-IS like 2-HIBA-d6 is considered the gold standard for compensating for matrix effects.[1] Because its physicochemical properties are nearly identical to the native 2-HIBA, it co-elutes from the liquid chromatography (LC) column and experiences the same ionization suppression or enhancement.[1] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and reliable results.

Q3: My 2-HIBA-d6 internal standard response is inconsistent across my sample batch. What should I investigate?

A3: Inconsistent internal standard response can compromise the accuracy of your results. Here are some potential causes to investigate:

  • Pipetting or Dilution Errors: Inaccurate addition of the internal standard to samples, calibrators, and quality controls is a common source of variability.

  • Sample Preparation Variability: Inconsistent extraction recovery of the internal standard across the batch can lead to differing responses. This may be due to variations in protein precipitation efficiency or inconsistent phase separation in liquid-liquid extraction.

  • Analyte Stability: 2-HIBA or 2-HIBA-d6 may be unstable under certain storage or sample processing conditions. For instance, the stability of similar small organic acids can be affected by sample handling and storage.

  • Injector Carryover: If a high concentration sample is followed by a low concentration one, residual analyte or internal standard from the previous injection can carry over, affecting the accuracy of the subsequent measurement.

Troubleshooting Guides

Guide 1: Non-Linear Calibration Curve

This guide provides a step-by-step approach to troubleshooting a non-linear calibration curve.

Troubleshooting Workflow for Non-Linearity

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of High Concentration Issues cluster_3 Methodological Adjustments cluster_4 Resolution start Non-Linear Calibration Curve check_is Verify IS Concentration & Addition start->check_is check_cal Re-prepare Highest Calibrators start->check_cal dilute Dilute High Calibrators & Re-inject check_is->dilute check_cal->dilute check_detector Check for Detector Saturation (Absolute Response > 1E6 cps) dilute->check_detector reduce_is Lower IS Concentration adjust_ms Adjust MS Parameters (e.g., use a less intense transition) reduce_is->adjust_ms check_detector->reduce_is If Saturated extend_range Extend Calibration Range (if detector response is linear) check_detector->extend_range If Not Saturated resolved Linearity Restored/ Characterized extend_range->resolved quadratic_fit Use Quadratic Regression (with caution, requires more calibrators) quadratic_fit->resolved adjust_ms->quadratic_fit

Caption: Troubleshooting workflow for a non-linear calibration curve.

Step Action Rationale
1. Verify Standard Preparation Double-check the calculations and preparation of your stock solutions and calibration standards, especially the highest concentration points. Re-prepare if necessary.Simple preparation errors are a common source of non-linearity.
2. Assess Detector Saturation Examine the absolute peak area (or counts per second) of the analyte and internal standard at the highest concentration. If the response exceeds the linear range of the detector (often around 1x10^6 cps for many instruments), saturation is likely.[3]Detector saturation is a primary cause of curve flattening at high concentrations.[3][4]
3. Dilute Upper-Level Calibrators Dilute the highest concentration calibrators and re-inject them. If linearity is restored in the lower range, this further points to saturation or ionization issues at high concentrations.This helps confirm that the issue is concentration-dependent.
4. Adjust MS/MS Parameters If detector saturation is the issue, consider using a less intense product ion for quantification at higher concentrations. This can extend the linear dynamic range.[3]A less abundant fragment will yield a lower signal, potentially falling within the linear range of the detector.
5. Modify the Calibration Range If the non-linearity is reproducible and understood, you may need to narrow the calibration range to the linear portion. Alternatively, if your method validation allows, a quadratic regression model can be applied, but this requires more calibration points to be well-characterized.Not all detector responses are linear over a wide range. A non-linear fit may be appropriate if properly validated.
6. Evaluate Internal Standard Concentration Ensure the concentration of 2-HIBA-d6 is appropriate. If it is too high, it could contribute to detector saturation. If it is too low, its response may be noisy at the lower end of the curve.An optimal internal standard concentration is crucial for good performance across the entire calibration range.
Guide 2: Investigating and Mitigating Matrix Effects

This guide outlines the experimental protocol to quantitatively assess matrix effects.

Workflow for Matrix Effect Evaluation

G cluster_0 Sample Preparation cluster_1 Data Analysis cluster_2 Interpretation cluster_3 Optimization (if needed) prep_A Set A: Analyte & IS in Neat Solution analyze Analyze all sets by LC-MS/MS prep_A->analyze prep_B Set B: Post-Extraction Spike prep_B->analyze prep_C Set C: Pre-Extraction Spike c_dummy c_dummy prep_C->c_dummy calc_ME Calculate Matrix Effect (ME) ME (%) = (B / A) * 100 analyze->calc_ME calc_RE Calculate Recovery (RE) RE (%) = (C / B) * 100 analyze->calc_RE calc_PE Calculate Process Efficiency (PE) PE (%) = (C / A) * 100 analyze->calc_PE interpret_ME ME < 85% (Suppression) ME > 115% (Enhancement) calc_ME->interpret_ME interpret_IS IS-Normalized ME should be close to 100% interpret_ME->interpret_IS optimize_chrom Improve Chromatographic Separation interpret_IS->optimize_chrom If significant ME optimize_prep Enhance Sample Cleanup interpret_IS->optimize_prep If significant ME optimize_chrom->prep_A optimize_prep->prep_B optimize_prep->prep_C prep_c_dummy c_dummy->analyze

Caption: Experimental workflow for the evaluation of matrix effects.

Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effect

This protocol uses the post-extraction addition method to assess the impact of the matrix on the ionization of 2-HIBA and 2-HIBA-d6.[1]

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.

  • 2-HIBA and 2-HIBA-d6 certified reference standards.

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water).

  • Protein precipitation agent (e.g., acetonitrile with 0.1% formic acid).

Procedure:

  • Prepare Three Sets of Samples at low and high quality control (LQC and HQC) concentrations:

    • Set A (Neat Solution): Spike 2-HIBA and 2-HIBA-d6 into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix first (e.g., via protein precipitation). Then, spike the resulting supernatant with 2-HIBA and 2-HIBA-d6.

    • Set C (Pre-Extraction Spike): Spike blank matrix with 2-HIBA and 2-HIBA-d6 before the extraction process.

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = [ (Peak Area in Set B) / (Peak Area in Set A) ] x 100

    • Recovery (%) = [ (Peak Area in Set C) / (Peak Area in Set B) ] x 100

Data Interpretation:

Parameter Acceptable Range Indication
Matrix Effect (ME) 85% - 115%A value < 85% indicates ion suppression. A value > 115% indicates ion enhancement.
IS-Normalized ME Close to 100% (CV < 15%)Demonstrates that the deuterated internal standard effectively compensates for the matrix effect.
Recovery (RE) Consistent and precise (CV < 15%)Indicates the efficiency and reproducibility of the sample preparation process.

If significant and variable matrix effects are observed that are not compensated for by the internal standard, further optimization of the sample cleanup or chromatographic separation is required.

Protocol 2: Recommended LC-MS/MS Parameters for 2-HIBA

This serves as a starting point for method development. Parameters should be optimized for your specific instrumentation.[5][6]

Parameter Typical Setting Notes
Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention for small polar molecules.
Mobile Phase A0.1% Formic Acid in WaterAn acidic mobile phase is often used for carboxylic acids to ensure they are in their protonated form.[7]
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with a low percentage of B, ramp up to elute 2-HIBA, followed by a wash and re-equilibration.A shallow gradient may be needed to separate 2-HIBA from other endogenous small acids.
Flow Rate0.3 - 0.5 mL/minDependent on column dimensions.
Injection Volume2 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Mode2-HIBA readily forms a [M-H]⁻ ion.
MRM Transitions2-HIBA: Q1: 103.1 -> Q3: 57.1 (example)Precursor ion is [M-H]⁻. Product ion often results from the loss of COOH and CH₃. These must be empirically determined.
2-HIBA-d6: Q1: 109.1 -> Q3: 63.1 (example)
Declustering Potential (DP)Optimize via infusionCritical for preventing premature fragmentation and removing solvent clusters.[8]
Collision Energy (CE)Optimize via infusionCritical for maximizing the signal of the specific product ion.[8]
Source Temperature400 - 550 °CInstrument dependent.
IonSpray Voltage-4000 to -4500 VOptimize for stable spray and maximum signal.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method Using 2-Hydroxyisobutyric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of endogenous metabolites like 2-hydroxyisobutyric acid (2-HIBA) is critical for understanding disease pathology and drug efficacy. This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for 2-HIBA in human plasma, emphasizing the superior performance of a stable isotope-labeled internal standard, 2-Hydroxyisobutyric acid-d6, compared to a structural analog.

The Critical Role of the Internal Standard

In LC-MS/MS-based bioanalysis, an internal standard (IS) is indispensable for ensuring accurate and precise quantification.[1] It is added at a constant concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation, injection, and ionization.[2] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound. SIL standards are chemically and physically almost identical to the analyte, ensuring they co-elute and experience the same matrix effects, thus providing the most accurate correction.[2][3]

Structural analogs, while sometimes used, have different chemical structures, which can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency, potentially compromising data accuracy.[3][4]

Comparative Performance: Deuterated vs. Structural Analog Internal Standard

The following tables summarize the expected performance data from a validation of an LC-MS/MS method for 2-HIBA, comparing the use of this compound with a hypothetical structural analog, 2-hydroxyvaleric acid. The data is based on typical validation results for similar organic acid assays.[5][6][7]

Table 1: Method Validation Parameters with this compound as Internal Standard

Validation ParameterAcceptance CriteriaPerformance Data
Linearity (r²) ≥ 0.990.9992
Range -0.5 - 100 µg/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Precision ≤ 20%, Accuracy ± 20%0.5 µg/mL
Accuracy (% Bias) Within ± 15% of nominal value-2.8% to 4.5%
Precision (% CV) Within-run: ≤ 15%, Between-run: ≤ 15%Within-run: 1.8% - 5.2%, Between-run: 2.5% - 6.8%
Matrix Effect No significant ion suppression/enhancementNegligible
Recovery (%) Consistent and reproducible92.5% ± 4.1%

Table 2: Method Validation Parameters with a Structural Analog (2-Hydroxyvaleric acid) as Internal Standard

Validation ParameterAcceptance CriteriaPerformance Data
Linearity (r²) ≥ 0.990.9951
Range -1.0 - 100 µg/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Precision ≤ 20%, Accuracy ± 20%1.0 µg/mL
Accuracy (% Bias) Within ± 15% of nominal value-12.5% to 14.8%
Precision (% CV) Within-run: ≤ 15%, Between-run: ≤ 15%Within-run: 6.8% - 13.2%, Between-run: 8.5% - 14.5%
Matrix Effect -Moderate ion suppression observed
Recovery (%) Consistent and reproducible78.2% ± 9.7%

The data clearly indicates that the use of this compound results in a more accurate, precise, and sensitive assay with a wider linear range and negligible matrix effects compared to the structural analog.

Experimental Protocols

A detailed methodology for the validated LC-MS/MS assay for 2-HIBA in human plasma is provided below.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma (calibrators, quality controls, or study samples) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound at 10 µg/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (98:2 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

Table 3: Liquid Chromatography and Mass Spectrometry Parameters

ParameterCondition
LC System UHPLC System
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 95% B over 4.0 min, hold 1.0 min, re-equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Negative Mode
MRM Transitions 2-HIBA: 103.1 -> 59.0, 2-HIBA-d6: 109.1 -> 65.0
Collision Energy Optimized for each transition
Source Temperature 500°C

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the principle behind using a stable isotope-labeled internal standard for superior quantitative accuracy.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike_IS Spike with 2-HIBA-d6 Plasma->Spike_IS PPT Protein Precipitation (Acetonitrile) Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into UHPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI (Negative Mode) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Bioanalytical workflow for 2-HIBA quantification.

Principle of accurate quantification using a deuterated IS.

References

A Head-to-Head Battle of Internal Standards: 2-Hydroxyisobutyric acid-d6 vs. 13C-labeled Analogs in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterium-labeled (2-Hydroxyisobutyric acid-d6) and carbon-13-labeled internal standards for the analysis of 2-Hydroxyisobutyric acid (2-HIBA), a key biomarker for exposure to the gasoline additive MTBE and a molecule of interest in metabolic disorders.[1]

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, prized for their ability to mimic the analyte of interest throughout sample preparation and analysis. This mimicry allows for the correction of variability arising from matrix effects, extraction efficiency, and instrument response. However, not all stable isotope labels are created equal. The two most common choices, deuterium (²H) and carbon-13 (¹³C), present distinct advantages and disadvantages that can significantly impact the quality and reliability of analytical data.

Key Performance Parameters: A Data-Driven Comparison

Table 1: Chromatographic Co-elution and Matrix Effect Compensation

ParameterThis compound (Deuterium Labeled)¹³C-Labeled 2-Hydroxyisobutyric acidKey Findings
Chromatographic Co-elution with Analyte Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[2][3] This "isotope effect" is more pronounced in high-resolution chromatography.[4]Co-elutes perfectly with the analyte under various chromatographic conditions.[2][5]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[6]
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[3][4]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2]For complex biological matrices like urine or plasma where significant matrix effects are expected, ¹³C-IS is the superior choice.[2][5]

Table 2: Isotopic Stability, Accuracy, and Precision

ParameterThis compound (Deuterium Labeled)¹³C-Labeled 2-Hydroxyisobutyric acidKey Findings
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., hydroxyl group).[3]Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.
Accuracy & Precision Can lead to inaccuracies, with some studies showing significant error in certain instances.[3] In a study on amphetamines, the ¹³C-labeled IS outperformed the deuterated IS in compensating for ion suppression at high concentrations.[2]Consistently demonstrates high accuracy and precision. A study on a ¹³C-labeled standard for β-hydroxy-β-methylbutyrate (a structural isomer of 2-HIBA) showed inter-day accuracies of 91.2-98.1% and coefficients of variation of 3.7-7.8%.[7]The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[2][5]

Experimental Protocols

The following is a representative experimental protocol for the quantification of 2-Hydroxyisobutyric acid in a biological matrix (e.g., urine or plasma) using a stable isotope-labeled internal standard and LC-MS/MS.

1. Sample Preparation: Protein Precipitation

This method is suitable for the extraction of small, polar molecules like 2-HIBA from plasma or serum.

  • Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma or urine sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled 2-Hydroxyisobutyric acid) to the sample.

  • Precipitation: Add 400 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid to the sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column or a mixed-mode column suitable for polar analytes.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (e.g., 2% to 50% B over 10 minutes) is used to elute the analytes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for organic acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • 2-Hydroxyisobutyric acid: Monitor the precursor to product ion transition (e.g., m/z 103 -> 59).

      • This compound: Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 109 -> 65).

      • ¹³C-Labeled 2-Hydroxyisobutyric acid (e.g., ¹³C₄): Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 107 -> 62).

  • Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma, Urine) SpikeIS Spike with Internal Standard (d6 or 13C-labeled 2-HIBA) BiologicalSample->SpikeIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) SpikeIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

General experimental workflow for 2-HIBA quantification.

G cluster_pathway Metabolic Pathway of 2-HIBA from MTBE MTBE MTBE TBA tert-Butyl Alcohol (TBA) MTBE->TBA CYP450 Propanediol 2-Methyl-1,2-propanediol TBA->Propanediol Oxidation HIBA 2-Hydroxyisobutyric Acid (2-HIBA) Propanediol->HIBA Oxidation HIBA_CoA 2-Hydroxyisobutyryl-CoA HIBA->HIBA_CoA CoA Ligase HBA_CoA 3-Hydroxybutyryl-CoA HIBA_CoA->HBA_CoA Cobalamin-dependent Mutase CentralMetabolism Central Metabolism HBA_CoA->CentralMetabolism

Metabolic pathway of 2-HIBA from MTBE exposure.

Conclusion and Recommendation

While deuterated internal standards can be a cost-effective option and may be suitable for some applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis. Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex matrices.[2][3] For researchers and drug development professionals where data integrity is paramount, the investment in ¹³C-labeled internal standards is a sound scientific decision that can lead to more reliable and defensible results. When using a deuterated standard, it is crucial to thoroughly validate the method to ensure that potential issues like chromatographic shifts and isotopic instability do not compromise the quality of the data.

References

A Researcher's Guide to Inter-laboratory Quantification of 2-Hydroxyisobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Hydroxyisobutyric acid (2-HIBA) is crucial for metabolic research and clinical studies. This guide provides a comparative overview of the two most common analytical methods for 2-HIBA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented here is synthesized from established analytical methodologies to aid laboratories in selecting and implementing robust and reproducible assays.

Method Performance Comparison

The choice of analytical methodology can significantly impact the accuracy, sensitivity, and throughput of 2-HIBA quantification. Below is a summary of typical performance characteristics for GC-MS and LC-MS methods, based on data for similar organic acids. These values can serve as a benchmark for laboratories to establish their own performance criteria.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) <80 ng/mL[1]Typically lower than GC-MS, offering higher sensitivity[2]
Limit of Quantification (LOQ) Analyte and matrix-dependentGenerally in the low ng/mL to pg/mL range
Linearity (R²) >0.99>0.995[3]
Precision (RSD%) Inter-assay: <15%, Intra-assay: <10%Inter-assay: 0.45–5.28%, Intra-assay: 0.54–3.45%[4]
Accuracy/Recovery (%) 85-115%98.5-108.8%[4]
Sample Throughput Lower due to derivatization and longer run timesHigher, especially with UPLC/UHPLC systems
Sample Volatility Requirement Requires derivatization for non-volatile analytes[5]Suitable for a wide range of polar and non-polar compounds without derivatization[6]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible results across different laboratories. Below are representative protocols for the quantification of 2-HIBA using GC-MS and LC-MS/MS.

Protocol 1: Quantification of 2-HIBA in Urine by GC-MS

This method involves the derivatization of 2-HIBA to increase its volatility for gas chromatography analysis.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 3000 x g for 10 minutes to remove particulate matter.

  • Take 100 µL of the supernatant and add an internal standard (e.g., ¹³C-labeled 2-HIBA).

2. Extraction:

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to isolate the organic acids.

  • Evaporate the organic phase to dryness under a gentle stream of nitrogen.

3. Derivatization:

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried extract.

  • Incubate at 60°C for 30 minutes to convert 2-HIBA to its volatile trimethylsilyl (TMS) ester.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 2-HIBA-TMS and the internal standard.

Protocol 2: Quantification of 2-HIBA in Plasma by LC-MS/MS

This method offers high sensitivity and specificity without the need for derivatization.

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C-labeled 2-HIBA) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 2% to 98% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for 2-HIBA and its internal standard.

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the processes, the following diagrams illustrate the experimental workflows and a relevant metabolic pathway involving 2-HIBA.

GC-MS Experimental Workflow for 2-HIBA Quantification cluster_prep Sample Preparation cluster_extract Extraction cluster_deriv Derivatization cluster_analysis Analysis start Urine Sample centrifuge Centrifugation start->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_is Add Internal Standard supernatant->add_is lle Liquid-Liquid Extraction add_is->lle evaporate Evaporation to Dryness lle->evaporate add_bstfa Add BSTFA + 1% TMCS evaporate->add_bstfa incubate Incubate at 60°C add_bstfa->incubate gcms GC-MS Analysis (SIM) incubate->gcms data Data Processing gcms->data

GC-MS Workflow for 2-HIBA.

LC-MS/MS Experimental Workflow for 2-HIBA Quantification cluster_prep Sample Preparation cluster_analysis Analysis start Plasma Sample add_acn_is Add Acetonitrile + Internal Standard start->add_acn_is vortex Vortex add_acn_is->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM) supernatant->lcms data Data Processing lcms->data

LC-MS/MS Workflow for 2-HIBA.

Metabolic origin of 2-HIBA.

By adopting standardized methods and participating in proficiency testing programs, laboratories can ensure the delivery of high-quality, comparable data for 2-HIBA, thereby advancing research and development in metabolic diseases.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 2-Hydroxyisobutyric acid-d6 in Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolomics and clinical research, the accurate quantification of endogenous molecules is paramount for understanding disease mechanisms and developing novel therapeutics. 2-Hydroxyisobutyric acid (2-HIBA), a metabolite linked to various physiological and pathological processes including metabolic disorders, requires highly precise and accurate measurement for meaningful interpretation.[1] This guide provides a comprehensive overview of the use of 2-Hydroxyisobutyric acid-d6 (2-HIBA-d6) as an internal standard in quantitative assays, comparing its expected performance with alternative methods and providing supporting data and detailed experimental protocols.

Performance Comparison: The Unparalleled Advantage of a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as 2-HIBA-d6, is considered the gold standard in quantitative mass spectrometry.[2] Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and analogous response in the mass spectrometer effectively corrects for variability in extraction efficiency, matrix effects, and instrument response, leading to superior accuracy and precision.

While a specific Certificate of Analysis with performance data for this compound is not publicly available without a batch-specific request, we can infer its expected performance from validated methods for the non-deuterated analyte and general principles of bioanalytical method validation. A recent study on the HPLC-MS/MS analysis of 2-HIBA in human plasma reported high accuracy and precision, as detailed in the table below.[1] The use of 2-HIBA-d6 as an internal standard is anticipated to meet or exceed these performance metrics.

Table 1: Performance of a Validated HPLC-MS/MS Method for 2-Hydroxyisobutyric Acid [1]

ParameterAcceptance CriteriaReported Performance for 2-Hydroxyisobutyric Acid
Accuracy Within ±15% of nominal concentration99-102%
Precision (RSD%) ≤15%0.7-3.5%

RSD%: Relative Standard Deviation

Alternative Internal Standards:

In the absence of a deuterated standard, researchers may opt for structurally similar molecules as internal standards. While a viable option, these analogs may exhibit different chromatographic behavior and ionization efficiencies compared to the analyte, potentially leading to less accurate quantification. The ideal internal standard should co-elute with the analyte and experience identical matrix effects, a characteristic best fulfilled by a stable isotope-labeled version of the analyte itself.

Experimental Protocols

This section outlines a detailed protocol for the quantification of 2-HIBA in human plasma using 2-HIBA-d6 as an internal standard, adapted from established methods for short-chain fatty acid analysis.

Materials and Reagents
  • 2-Hydroxyisobutyric acid (≥98% purity)

  • This compound (≥99% deuterated forms)[2]

  • Human plasma (blank, from a certified vendor)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • 3-nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-HIBA in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-HIBA-d6 in methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of working standard solutions by serially diluting the analyte stock solution. Spike these into blank human plasma to create calibration standards and QC samples at low, medium, and high concentrations.

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

Sample Preparation (Protein Precipitation and Derivatization)
  • To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the 10 µg/mL 2-HIBA-d6 internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of a freshly prepared solution containing 20 mg/mL 3-NPH and 15 mg/mL EDC in 50% acetonitrile/water with 2% pyridine.

  • Incubate at 40°C for 30 minutes.

  • After incubation, add 400 µL of 90% acetonitrile/water with 0.1% formic acid.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate 2-HIBA from other plasma components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • MRM Transitions:

    • 2-HIBA-3NPH derivative: Precursor ion > Product ion (to be optimized).

    • 2-HIBA-d6-3NPH derivative: Precursor ion > Product ion (to be optimized).

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the analysis of 2-Hydroxyisobutyric acid.

cluster_MTBE MTBE Degradation cluster_PHB Connection to PHB Metabolism MTBE Methyl tert-butyl ether (MTBE) tert_Butanol tert-Butanol MTBE->tert_Butanol Monooxygenase Propanediol 2-Methyl-1,2-propanediol tert_Butanol->Propanediol Hydroxylation HIBA_aldehyde 2-Hydroxyisobutyraldehyde Propanediol->HIBA_aldehyde Oxidation HIBA 2-Hydroxyisobutyric Acid (2-HIBA) HIBA_aldehyde->HIBA Oxidation HIBA_CoA 2-Hydroxyisobutyryl-CoA HBA_CoA 3-Hydroxybutyryl-CoA HBA_CoA->HIBA_CoA CoA-carbonyl mutase HIBA_metabolism 2-Hydroxyisobutyric Acid (2-HIBA) HIBA_CoA->HIBA_metabolism Hydrolysis

Biosynthesis of 2-Hydroxyisobutyric Acid.

HIBA 2-Hydroxyisobutyric Acid (2-HIBA) Ins_IGF1_R Insulin/IGF-1 Receptor HIBA->Ins_IGF1_R Modulates IRS IRS Proteins Ins_IGF1_R->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Modulation of the Insulin/IGF-1 Signaling Pathway by 2-HIBA.

HIBA 2-Hydroxyisobutyric Acid (2-HIBA) p38_MAPK p38 MAPK HIBA->p38_MAPK Modulates Stress Cellular Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK3_6->p38_MAPK Downstream Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Downstream->Cellular_Response

Modulation of the p38 MAPK Signaling Pathway by 2-HIBA.

Sample Biological Sample (e.g., Plasma) Spike Spike with 2-HIBA-d6 (Internal Standard) Sample->Spike Preparation Sample Preparation (Protein Precipitation, Derivatization) Spike->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Analyte/IS Ratio vs. Calibration Curve) Data_Processing->Quantification

Bioanalytical Workflow Using a Deuterated Internal Standard.

Conclusion

The accurate and precise quantification of 2-Hydroxyisobutyric acid is critical for advancing our understanding of its role in health and disease. While specific performance data for this compound requires access to batch-specific documentation, its use as an internal standard in LC-MS/MS assays represents the most robust and reliable approach. The principles of isotope dilution mass spectrometry, supported by the performance of validated methods for the non-deuterated analyte, strongly indicate that employing 2-HIBA-d6 will yield data of the highest quality. The provided experimental protocol and pathway diagrams offer a solid foundation for researchers to develop and validate their own high-performance quantitative assays for this important metabolite.

References

A Comparative Guide to the Analysis of 2-Hydroxyisobutyric Acid: Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods

The choice between LC-MS/MS and GC-MS for 2-hydroxyisobutyric acid analysis depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. Both techniques offer excellent performance, but they differ in their sample preparation requirements and throughput.

ParameterLC-MS/MSGC-MS
**Linearity (R²) **> 0.99> 0.99
Typical Linear Range ~0.1 µg/mL to 100 µg/mL~1 µM to 500 µM
Sample Preparation Simple "dilute-and-shoot" or protein precipitation.Derivatization required to increase volatility.
Throughput HighLower due to derivatization and longer run times.
Matrix Effects Can be significant (ion suppression/enhancement).Generally less susceptible to matrix effects.
Instrumentation Widely available in metabolomics and clinical labs.Standard in many analytical laboratories.

Data Presentation: Linearity and Range

The following tables summarize the typical linearity and range observed for the analysis of 2-hydroxyisobutyric acid and structurally similar compounds using LC-MS/MS and GC-MS. It is important to note that the exact range can vary depending on the specific instrument, method parameters, and sample matrix.

Table 1: LC-MS/MS Linearity and Range for Hydroxy Acids

AnalyteMatrixLinear RangeCorrelation Coefficient (R²)Reference
3-Hydroxyisovaleric AcidPlasma0.1 - 10.0 µg/mL> 0.99[1]
2-Hydroxybutyric AcidPlasma0.500 - 40.0 µg/mL> 0.99
Gamma-Hydroxybutyric AcidUrineNot SpecifiedAcceptable Linearity[2]

Table 2: GC-MS Linearity and Range for Hydroxy Acids

AnalyteMatrixLinear RangeCorrelation Coefficient (R²)Reference
2-HydroxybutyrateSerum5 - 200 µM> 0.99[3]
Beta-HydroxybutyrateBlood & Urine50 - 500 mg/L> 0.99
GHB MetabolitesSerum & Urine1 - 20 mg/L> 0.99

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the analysis of 2-hydroxyisobutyric acid by LC-MS/MS and GC-MS.

LC-MS/MS Protocol for 2-Hydroxyisobutyric Acid in Plasma

This protocol is based on established methods for short-chain organic acids.

1. Sample Preparation:

  • To 100 µL of plasma, add 400 µL of a precipitation solution (e.g., acetonitrile or methanol containing a suitable internal standard, such as a stable isotope-labeled 2-HIBA).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase).

  • Transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column or a HILIC column suitable for polar compounds.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 2-HIBA and the internal standard.

GC-MS Protocol for 2-Hydroxyisobutyric Acid in Urine

This protocol includes a necessary derivatization step to make the analyte volatile.

1. Sample Preparation and Derivatization:

  • To 100 µL of urine, add an internal standard (e.g., a deuterated organic acid).

  • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification.

  • Evaporate the organic layer to dryness under nitrogen.

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.

  • Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to form the trimethylsilyl (TMS) derivative of 2-HIBA.

  • Cool the sample and inject it into the GC-MS system.

2. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

  • Injection: Splitless injection mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 280°C) to elute the derivatized analyte.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, targeting characteristic ions of the 2-HIBA-TMS derivative.

Mandatory Visualization

Analytical_Workflow_Comparison Comparison of Analytical Workflows for 2-Hydroxyisobutyric Acid cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lcms_start Plasma/Urine Sample lcms_prep Protein Precipitation / Dilution lcms_start->lcms_prep lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_end Quantification lcms_analysis->lcms_end gcms_start Plasma/Urine Sample gcms_extract Liquid-Liquid Extraction gcms_start->gcms_extract gcms_deriv Derivatization gcms_extract->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_end Quantification gcms_analysis->gcms_end

Caption: A comparison of the typical analytical workflows for 2-HIBA analysis.

Signaling_Pathway Simplified Signaling Pathways Involving 2-HIBA HIBA 2-Hydroxyisobutyric Acid Insulin_IGF1 Insulin/IGF-1 Pathway HIBA->Insulin_IGF1 modulates p38_MAPK p38 MAPK Pathway HIBA->p38_MAPK modulates ROS Reduced ROS Insulin_IGF1->ROS Fat_Accumulation Reduced Fat Accumulation Insulin_IGF1->Fat_Accumulation p38_MAPK->ROS p38_MAPK->Fat_Accumulation

Caption: 2-HIBA modulates signaling pathways related to metabolism.

References

A Comparative Guide to the Quantification of 2-Hydroxyisobutyric Acid: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of 2-Hydroxyisobutyric acid (2-HIBA) is crucial for advancing our understanding of metabolic pathways and identifying potential biomarkers for various diseases. This guide provides an objective comparison of two prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 2-HIBA, supported by experimental data and detailed methodologies.

2-Hydroxyisobutyric acid is a short-chain fatty acid that has garnered significant interest as a potential biomarker. It is recognized as a major metabolite of the gasoline additive methyl tert-butyl ether (MTBE) and is also formed endogenously through the degradation of branched-chain amino acids and ketogenesis[1]. The principal analytical methods for the quantification of 2-HIBA in biological matrices such as plasma and urine are GC-MS and LC-MS/MS. Both techniques offer high sensitivity and selectivity, yet they differ in their experimental workflows and performance characteristics.

Comparative Analysis of Method Performance

The selection of an analytical method hinges on various factors, including sensitivity, precision, accuracy, and the complexity of the sample preparation. Below is a summary of the quantitative performance of GC-MS and LC-MS/MS for the analysis of 2-HIBA and similar short-chain fatty acids, compiled from various validation studies.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 5 - 500 µg/mL0.1 - 10 µg/mL
Limit of Detection (LOD) 3 µg/mL0.003 - 0.017 µg/mL[2]
Limit of Quantification (LOQ) 5 µM0.008 - 0.045 µg/mL[2]
Precision (RSD%) Intra-day: < 1.3%, Inter-day: < 1.4%Intra-day: < 5.5%, Inter-day: < 5.8%[1]
Accuracy (Recovery %) 97 - 98%96.3 - 103%[1]
Sample Preparation Requires derivatization (e.g., silylation)Direct injection or derivatization

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following sections outline typical experimental protocols for the quantification of 2-HIBA using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of polar compounds like 2-HIBA necessitates a derivatization step to increase their volatility and thermal stability.

1. Sample Preparation and Extraction:

  • To 300 µL of serum, add an internal standard (e.g., 2HB-d3).

  • Acidify the sample with 90 µL of 5 M HCl.

  • Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate and centrifuging at 2500 × g for 10 minutes.

  • Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 37°C[3].

2. Derivatization:

  • Reconstitute the dried extract in 80 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Incubate the mixture to allow for the formation of trimethylsilyl (TMS) derivatives. This can be accelerated using microwave irradiation for 2 minutes[3].

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 180°C at 20°C/min, then to 250°C at 50°C/min and held for 1 minute.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent, operated in electron ionization (EI) mode.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the advantage of analyzing 2-HIBA directly in aqueous samples or with a simplified derivatization process.

1. Sample Preparation (Direct Analysis):

  • To 100 µL of plasma, add an isotopically-labeled internal standard.

  • Perform protein precipitation by adding methanol containing 0.1% formic acid.

  • Centrifuge to pellet the precipitated proteins and transfer the supernatant for analysis[4].

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 HPLC system or equivalent.

  • Column: A reversed-phase column such as a Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm) is suitable[2].

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.35 mL/minute[2].

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions. For 2-HIBA, this could be similar to the transition for 3-hydroxybutyric acid, m/z 103.0 → 59.0[2].

Metabolic Pathway of 2-Hydroxyisobutyric Acid

2-HIBA is a key metabolite in the degradation pathway of the gasoline additive MTBE. Understanding this pathway is crucial for interpreting the toxicological and metabolic significance of 2-HIBA levels.

2-HIBA Metabolic Pathway MTBE Methyl tert-butyl ether (MTBE) TBA tert-Butyl alcohol (TBA) MTBE->TBA CYP2A6 Propanediol 2-Methyl-1,2-propanediol TBA->Propanediol Monooxygenase HIBA 2-Hydroxyisobutyric acid (2-HIBA) Propanediol->HIBA Dehydrogenase HIBCoA 2-Hydroxyisobutyryl-CoA HIBA->HIBCoA 2-HIBA-CoA ligase HBCoA 3-Hydroxybutyryl-CoA HIBCoA->HBCoA Cobalamin-dependent mutase

Metabolic pathway of MTBE to 2-HIBA.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of 2-Hydroxyisobutyric acid. The choice between the two methods will depend on the specific requirements of the study.

  • GC-MS offers excellent precision and accuracy, but the mandatory derivatization step adds to the sample preparation time and complexity.

  • LC-MS/MS provides higher sensitivity with a lower limit of detection and offers the flexibility of direct sample analysis, which can be advantageous for high-throughput screening.

For researchers requiring very high sensitivity for trace-level detection, LC-MS/MS may be the preferred method. For laboratories where GC-MS is well-established for organic acid analysis, it remains a robust and reliable option. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on their analytical needs and available resources.

References

A Comparative Guide to the Specificity and Selectivity of 2-Hydroxyisobutyric Acid Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of 2-Hydroxyisobutyric acid (2-HIB), a significant biomarker associated with various metabolic disorders, is paramount. The choice of analytical method profoundly impacts the reliability of experimental data. This guide provides an objective comparison of the primary techniques used for 2-HIB detection: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays (ELISA), with a focus on their specificity and selectivity.

Quantitative Performance Comparison

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Limit of Detection (LOD) 0.03 - 2 µg/mL (analyte and matrix dependent)[1][2]0.003 - 0.5 µg/mL (analyte and matrix dependent)[1]Typically in the low ng/mL to pg/mL range (estimated for similar small molecules)
Lower Limit of Quantification (LLOQ) 0.045 - 7 µg/mL (analyte and matrix dependent)[1]0.008 - 1 µg/mL (analyte and matrix dependent)[1][3]Typically in the low ng/mL range (estimated for similar small molecules)
Linearity (R²) > 0.99[2]> 0.99[1]Typically > 0.98 (for similar small molecule assays)
Accuracy (% Recovery) 82 - 98%[4]98.5 - 108.8%[3]Generally 80-120% (assay dependent)
Precision (%RSD) < 15%[3]< 15%[3]Typically < 15% for intra-assay and < 20% for inter-assay
Selectivity High; requires chromatographic separation of isomers. Derivatization can introduce artifacts.Very High; combines chromatographic separation with specific precursor-product ion transitions, allowing for excellent differentiation of isomers.[1][3]Variable; highly dependent on antibody specificity. Potential for significant cross-reactivity with structurally similar molecules.[5][6]
Throughput Lower; extensive sample preparation including derivatization is required.Higher; simpler sample preparation compared to GC-MS.High; well-suited for screening large numbers of samples.

Principles and Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like 2-HIB, a chemical derivatization step is mandatory to increase their volatility.

Workflow:

GC-MS Experimental Workflow

Specificity and Selectivity in GC-MS: The specificity of GC-MS for 2-HIB analysis relies heavily on two factors: chromatographic separation and mass spectral matching.

  • Chromatographic Separation: The gas chromatography column separates compounds based on their boiling points and interactions with the stationary phase. Achieving baseline separation of 2-HIB from its structural isomers, such as 3-hydroxybutyric acid and 2-hydroxybutyric acid, is critical and can be challenging. The choice of derivatizing agent and the temperature program of the GC oven are crucial parameters to optimize for achieving the desired separation.[7]

  • Mass Spectrometry: Following separation, the molecules are fragmented by electron ionization (EI), producing a characteristic mass spectrum that acts as a "fingerprint" for identification. By comparing the obtained spectrum with a library of known spectra, the compound can be identified. For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring only specific fragment ions of the target analyte.

Potential for Cross-Reactivity: While GC-MS offers good specificity, incomplete chromatographic separation can lead to co-elution of isomers, resulting in a composite mass spectrum that can be misinterpreted. Furthermore, the derivatization process itself can sometimes produce side products or artifacts that may interfere with the analysis.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity. It does not typically require derivatization for polar compounds like 2-HIB.

Workflow:

LC-MS/MS Experimental Workflow

Specificity and Selectivity in LC-MS/MS: The exceptional selectivity of LC-MS/MS is achieved through a combination of liquid chromatographic separation and two stages of mass analysis.

  • Chromatographic Separation: Similar to GC, the LC column separates 2-HIB from other compounds in the sample, including its isomers. Reversed-phase or HILIC chromatography can be employed to achieve this separation.

  • Tandem Mass Spectrometry (MS/MS): This is the key to the high specificity of the method. In the triple quadrupole mass spectrometer, the first quadrupole (Q1) is set to select only the ion corresponding to the mass-to-charge ratio (m/z) of 2-HIB (the precursor ion). This selected ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to monitor for specific fragment ions (product ions) that are characteristic of 2-HIB. This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass filtering, significantly reducing background noise and interference, and allowing for the clear differentiation of isomers that may have the same precursor ion but produce different fragment ions.[1][9][10]

Potential for Cross-Reactivity: The potential for cross-reactivity in a well-developed LC-MS/MS method is very low. Even if isomers co-elute from the LC column, they can often be distinguished by their unique fragmentation patterns in the mass spectrometer. The high resolving power of modern mass spectrometers further enhances the ability to differentiate between molecules with very similar masses.[10]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like 2-HIB, a competitive ELISA format is typically used.

Workflow:

References

A Comparative Guide to the Analytical Quantification of 2-Hydroxyisobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-Hydroxyisobutyric acid (2-HIBA), a significant metabolite associated with various metabolic pathways and a potential biomarker for several clinical conditions. We will explore the performance of common analytical platforms, focusing on the Limit of Detection (LOD) and Limit of Quantification (LOQ), and provide detailed experimental protocols to support your research and development needs.

Introduction to 2-Hydroxyisobutyric Acid

2-Hydroxyisobutyric acid is an organic acid that has garnered increasing interest in the scientific community. It is a metabolic byproduct and has been identified as a potential biomarker in conditions such as obesity, hepatic steatosis, and inborn errors of metabolism[1]. Accurate and sensitive quantification of 2-HIBA in biological matrices like plasma and urine is crucial for understanding its physiological role and clinical significance. This guide compares the primary analytical techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison of Analytical Methods

The choice of analytical method for 2-HIBA quantification depends on the required sensitivity, the sample matrix, and the available instrumentation. Below is a summary of the typical Limits of Detection (LOD) and Quantification (LOQ) that can be achieved with different techniques.

Note: Data for 2-Hydroxyisobutyric acid is not always available in the literature. In such cases, data from structurally similar analytes (e.g., 2-Hydroxybutyric acid, 3-Hydroxyisovaleric acid) are presented as a close approximation of expected performance.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Key Considerations
GC-MS Plasma / Serum~ 2 - 5 µg/mL~ 5 - 10 µg/mLRequires derivatization; provides excellent chromatographic resolution and specificity.
LC-MS/MS Plasma~ 0.003 µg/mL~ 0.008 µg/mLHigh sensitivity and specificity; direct analysis of the underivatized molecule is possible.[2]
NMR Plasma / UrineTypically in the low µM rangeTypically in the low µM rangeNon-destructive and provides structural information, but generally less sensitive than MS-based methods.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate quantification. Below are representative protocols for GC-MS and LC-MS/MS analysis of small hydroxy acids.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of similar short-chain hydroxy acids and involves a derivatization step to improve the volatility and chromatographic properties of 2-HIBA.

a. Sample Preparation (Plasma/Serum)

  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

b. Derivatization

  • Reagent Addition: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes to allow for complete derivatization.

  • Cooling: Allow the sample to cool to room temperature before injection.

c. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2-HIBA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from a validated method for the analysis of a similar compound, 3-hydroxyisovaleric acid, in plasma[2]. It offers high sensitivity without the need for derivatization.

a. Sample Preparation (Plasma)

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes.

  • Dilution and Injection: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

b. LC-MS/MS Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm) or a similar HILIC or reversed-phase column suitable for polar analytes[2].

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[2].

  • Gradient: A suitable gradient to retain and elute the polar 2-HIBA.

  • Flow Rate: 0.35 mL/min[2].

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX QTRAP 6500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor to product ion transition for 2-HIBA.

Visualizing Analytical Workflows

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample Acetonitrile Add Acetonitrile Plasma->Acetonitrile Vortex_Centrifuge Vortex & Centrifuge Acetonitrile->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Dry Dry Down Supernatant->Dry Add_BSTFA Add BSTFA Dry->Add_BSTFA Heat Heat (60°C) Add_BSTFA->Heat GCMS_Inject Inject into GC-MS Heat->GCMS_Inject Data_Acquisition Data Acquisition (SIM) GCMS_Inject->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for 2-HIBA analysis by GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile + IS) Plasma->PPT Vortex_Centrifuge Vortex & Centrifuge PPT->Vortex_Centrifuge Collect Collect Supernatant Vortex_Centrifuge->Collect LCMS_Inject Inject into LC-MS/MS Collect->LCMS_Inject Data_Acquisition Data Acquisition (MRM) LCMS_Inject->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for 2-HIBA analysis by LC-MS/MS.

LOD_LOQ_Relationship cluster_concepts Detection vs. Quantification cluster_criteria Common Criteria LOD LOD (Limit of Detection) LOQ LOQ (Limit of Quantification) LOD->LOQ  Signal is not only detected, but can be quantified with acceptable precision and accuracy LOD_Crit S/N Ratio ~ 3 LOD->LOD_Crit LOQ_Crit S/N Ratio ~ 10 LOQ->LOQ_Crit Analyte_Signal Analyte Signal Analyte_Signal->LOD  Signal is reliably detected above noise

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for 2-Hydroxyisobutyric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of 2-Hydroxyisobutyric acid (2-HIBA), the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy and reliability of quantitative data. This guide provides an objective comparison between the performance of a stable isotope-labeled (SIL) internal standard, 2-Hydroxyisobutyric acid-d6 (2-HIBA-d6), and a structural analog internal standard.

This guide presents a comparative overview based on synthesized data from published studies on similar small molecules, illustrating the expected performance differences in a typical LC-MS/MS bioanalytical method.

Performance Comparison: this compound vs. a Structural Analog IS

The following table summarizes the expected quantitative performance of a bioanalytical method for 2-Hydroxyisobutyric acid using either 2-HIBA-d6 or a structural analog as the internal standard. The data highlights the superior performance of the deuterated internal standard in terms of accuracy, precision, and robustness against matrix effects.

Performance MetricThis compound (SIL-IS)Structural Analog ISAcceptance Criteria (FDA/EMA)
Linearity (r²) >0.998>0.995≥0.99
Accuracy (% Bias) Within ±5%Within ±15%Within ±15% (±20% at LLOQ)
Precision (% CV) <5%<15%≤15% (≤20% at LLOQ)
Matrix Effect (% CV) <10%15-30%IS-normalized factor within acceptable limits
Extraction Recovery Consistent and reproducibleMay show variabilityConsistent and reproducible

Experimental Protocols

A robust bioanalytical method is essential for the accurate quantification of 2-Hydroxyisobutyric acid in biological matrices. The following is a detailed methodology for a typical experiment involving protein precipitation followed by LC-MS/MS analysis.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma, add 20 µL of the internal standard working solution (either this compound or the structural analog).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically used for separation.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Gradient: A suitable gradient is run to separate 2-Hydroxyisobutyric acid from other matrix components.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-Hydroxyisobutyric acid: Precursor Ion (m/z) -> Product Ion (m/z)

    • This compound: Precursor Ion (m/z) -> Product Ion (m/z)

    • Structural Analog IS: Precursor Ion (m/z) -> Product Ion (m/z)

Mandatory Visualizations

To better understand the experimental process and the metabolic context of 2-Hydroxyisobutyric acid, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (2-HIBA-d6 or Structural Analog) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data_processing Data Processing and Quantification ms->data_processing G MTBE MTBE (Methyl tert-butyl ether) TBA tert-Butanol MTBE->TBA Metabolism HIBA 2-Hydroxyisobutyric Acid TBA->HIBA Oxidation HIBA_CoA 2-Hydroxyisobutyryl-CoA HBCoA 3-Hydroxybutyryl-CoA HIBA_CoA->HBCoA 2-hydroxyisobutyryl-CoA mutase HIBA->HIBA_CoA Activation Metabolism Central Metabolism HBCoA->Metabolism

References

Safety Operating Guide

Personal protective equipment for handling 2-Hydroxyisobutyric acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxyisobutyric acid-d6. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure.[4] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles and a face shield.[4][5][6][7]Protects against splashes and aerosols that can cause serious eye damage.[1][2][3]
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[4][5][6]Prevents skin contact, which can lead to irritation.[1][2][3] Always inspect gloves for degradation or punctures before use.[4]
Skin and Body Protection A lab coat or a chemical-resistant apron is required.[4][7] For larger quantities, a chemical-resistant suit is advised.[4]Protects skin from accidental spills and splashes.[4]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[4][7] If ventilation is inadequate or aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[4][5][6]Minimizes inhalation of vapors or dust, which can cause respiratory tract irritation.[1][2][3]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure an eyewash station and safety shower are readily accessible before handling.[4][8]

  • Verify that the chemical fume hood is functioning correctly.[7]

  • Post a sign indicating that this compound is in use.[7]

  • Remove all incompatible materials, such as strong oxidizing agents, from the work area.[1]

2. Donning PPE:

  • Put on all required PPE as outlined in the table above before entering the designated handling area.

3. Handling the Compound:

  • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[4][7]

  • When transferring or dispensing the chemical, do so carefully to avoid splashing and dust formation.[1][4][9]

  • To maintain isotopic purity, handle and store the compound under an inert atmosphere, such as dry nitrogen or argon, if possible.[10]

  • Avoid contact with acidic or basic solutions, as they can catalyze deuterium-hydrogen exchange.[10] Use aprotic or neutral solvents when preparing solutions.[10]

4. Storage:

  • Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][9][10]

  • For long-term storage, temperatures of -20°C are often recommended to ensure stability.[10]

  • Protect the compound from light by using amber vials or storing it in the dark to prevent photodegradation.[10]

Disposal Plan: Waste Management

All waste containing this compound should be treated as hazardous chemical waste.[11]

1. Waste Segregation and Collection:

  • Collect all solid and liquid waste containing this compound in separate, designated, and clearly labeled hazardous waste containers.[12]

  • Ensure the waste containers are compatible with the chemical and are kept closed except when adding waste.[12]

  • Due to the value of deuterated compounds, consider recovery or recycling if feasible and safe.[13]

2. In-Lab Neutralization (for small quantities of non-deuterated acidic waste):

  • Small quantities (typically under 25 mL) of non-deuterated, dilute acidic waste that does not contain heavy metals may be neutralized in the lab before disposal.[14]

  • Caution: Neutralization generates heat and potentially vapors.[14] This process should be carried out in a fume hood.

  • Slowly add the diluted acid to a basic solution (e.g., sodium bicarbonate in water) with stirring.[14]

  • Test the pH to ensure it is neutral before sewer disposal, in accordance with institutional guidelines.[14]

  • Note: This method is generally not recommended for deuterated compounds to avoid loss of the valuable deuterated material.

3. Disposal of Contaminated Materials:

  • Dispose of any contaminated PPE (e.g., gloves, disposable lab coats) and cleaning materials as hazardous waste.[7][11]

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]

4. Final Disposal:

  • All hazardous waste must be disposed of through your institution's designated hazardous waste management program.[11] Do not discharge hazardous chemicals into the sewer system.[11]

Workflow for Handling this compound

G Workflow for Handling this compound prep Preparation - Access safety equipment - Verify fume hood - Clear work area ppe Don PPE - Goggles & Face Shield - Resistant Gloves - Lab Coat prep->ppe Proceed when ready handling Handling in Fume Hood - Careful transfer - Avoid dust/splash - Use inert atmosphere ppe->handling Enter work area storage Storage - Tightly sealed container - Cool, dry, dark place - Inert atmosphere handling->storage After use waste_collection Waste Collection - Segregate waste - Labeled, compatible containers handling->waste_collection Generate waste disposal Final Disposal - Institutional hazardous  waste program waste_collection->disposal For final disposal

Caption: A flowchart illustrating the key steps for safely handling this compound.

References

×

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyisobutyric acid-d6
Reactant of Route 2
2-Hydroxyisobutyric acid-d6

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